Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Beschreibung
BenchChem offers high-quality Methyl 2-bromo-5-fluoropyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-5-fluoropyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
methyl 2-bromo-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)5-2-4(9)3-10-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXQMFNSAPLCUHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine, it belongs to a class of heterocyclic compounds that are integral scaffolds in numerous pharmaceuticals and agrochemicals. The presence of bromo, fluoro, and methyl carboxylate functional groups on the pyridine ring imparts a unique combination of reactivity and physicochemical properties, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the molecular characteristics, synthesis, reactivity, and potential applications of Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its closely related isomers, with a focus on their relevance in drug discovery and development.
While specific experimental data for Methyl 2-bromo-5-fluoropyridine-3-carboxylate is limited in publicly available literature, this guide will draw upon established principles of organic chemistry and data from analogous compounds, particularly its isomer, Methyl 2-bromo-5-fluoropyridine-4-carboxylate, to provide a robust and insightful resource.
Core Molecular Attributes
The fundamental properties of Methyl 2-bromo-5-fluoropyridine-3-carboxylate are derived from its chemical structure. Understanding these attributes is crucial for its handling, characterization, and application in synthetic chemistry.
Molecular Formula and Weight
The chemical formula for Methyl 2-bromo-5-fluoropyridine-3-carboxylate is C₇H₅BrFNO₂. Based on this formula, the calculated molecular weight is 234.02 g/mol . This value is a critical parameter for stoichiometric calculations in chemical reactions and for mass spectrometry analysis. The molecular weight of its isomer, Methyl 2-bromo-5-fluoropyridine-4-carboxylate, is also 234.02 g/mol .[1]
Structural Features and Physicochemical Properties
The pyridine ring is an electron-deficient aromatic system, and the substituents significantly influence its electronic properties and reactivity.
-
2-Bromo Group: The bromine atom at the 2-position is a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[2][3] Its reactivity is generally higher than that of a chloro substituent but lower than an iodo substituent in similar positions.[2]
-
5-Fluoro Group: The fluorine atom at the 5-position has a profound impact on the molecule's properties. Fluorine is highly electronegative and can alter the pKa of the pyridine nitrogen, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to biological targets through favorable electrostatic interactions.[4][5][6] The strategic incorporation of fluorine is a common strategy in modern drug design.[4][6][7]
-
3-Carboxylate Group: The methyl carboxylate group at the 3-position is an electron-withdrawing group that further modulates the reactivity of the pyridine ring. It can also serve as a synthetic handle for further modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction.
A summary of the key physicochemical properties for the closely related Methyl 2-bromo-5-fluoropyridine-4-carboxylate is provided in the table below, which can serve as an estimate for the 3-carboxylate isomer.
| Property | Value (for Methyl 2-bromo-5-fluoropyridine-4-carboxylate) | Reference |
| Molecular Formula | C₇H₅BrFNO₂ | [1] |
| Molecular Weight | 234.02 g/mol | [1] |
| Physical Form | Solid | |
| Boiling Point | 264 °C at 760 mmHg | |
| Purity | Typically ≥97% |
Synthesis of Substituted Pyridine-3-carboxylates
A common strategy involves the construction of the pyridine ring through multi-component reactions or the modification of a pre-existing pyridine scaffold.
Caption: General retrosynthetic approach for Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
A plausible synthetic workflow could involve the following key steps:
-
Pyridine Ring Formation: Synthesis of a suitably substituted pyridine ring. Various named reactions, such as the Hantzsch pyridine synthesis or variations thereof, can be employed to construct the core heterocycle from acyclic precursors.
-
Halogenation: Introduction of the bromo and fluoro substituents onto the pyridine ring. This can be achieved through electrophilic halogenation or Sandmeyer-type reactions from corresponding amino-pyridines.
-
Carboxylation and Esterification: Introduction of the carboxylate group at the 3-position, followed by esterification with methanol.
Reactivity and Synthetic Applications
The synthetic utility of Methyl 2-bromo-5-fluoropyridine-3-carboxylate lies in the differential reactivity of its functional groups. The bromine atom at the 2-position is the primary site for cross-coupling reactions, a cornerstone of modern synthetic chemistry for C-C and C-N bond formation.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo position is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and amino groups.
Caption: Key cross-coupling reactions of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 eq), the desired boronic acid or boronate ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen). Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Applications in Drug Discovery
Fluorinated pyridines are a privileged scaffold in medicinal chemistry.[13] The incorporation of a fluorine atom can significantly enhance a molecule's pharmacological profile.[4][6][7] Methyl 2-bromo-5-fluoropyridine-3-carboxylate, as a versatile building block, can be utilized in the synthesis of a wide range of biologically active compounds.
The pyridine core is present in numerous approved drugs, and the ability to introduce diverse substituents through cross-coupling reactions makes this scaffold highly attractive for generating libraries of potential drug candidates for screening. The fluorinated pyridine motif can be found in compounds targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.
Conclusion
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a valuable synthetic intermediate with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While specific data for this isomer is limited, the well-established chemistry of related halopyridines provides a strong foundation for its application in the synthesis of novel and complex molecules. As the demand for sophisticated building blocks in pharmaceutical and materials science research continues to grow, the importance of compounds like Methyl 2-bromo-5-fluoropyridine-3-carboxylate is set to increase.
References
-
Cui, H., et al. (2020). Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase. PubMed. [Link]
-
Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]
- Arote, N. D., & Akamanchi, K. G. (2010). Molecular Weight Calculator (Molar Mass).
-
Yasar, S., et al. (2016). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]
-
ResearchGate. De novo Synthesis of Substituted Pyridines. [Link]
- Nicolaou, K. C., et al. (2005). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- Bagley, M. C., et al. (2009). Synthesis of Di-, Tri-, and Tetrasubstituted Pyridines from (Phenylthio)carboxylic Acids and 2-[Aryl(tosylimino)methyl]acrylates.
-
Fustero, S., et al. (2019). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
Watson, D. A., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry. [Link]
-
Amoah, E., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. MDPI. [Link]
-
ResearchGate. Applications of Fluorine in Medicinal Chemistry. [Link]
-
The Organic Chemistry Tutor. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central. [Link]
-
American Water Chemicals, Inc. Molar Mass Calculator - Molecular Weight Calculator. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of Fluorinated Pyridines in Modern Drug Discovery. [Link]
-
IndiaMART. Methyl 2-bromo-5-fluoropyridine-4-carboxylate CAS 885588-14-7. [Link]
-
Calculator.net. Molecular Weight Calculator (Molar Mass). [Link]
-
BioTechno NoteBook. (2023, February 1). How to calculate Molecular Weight | Molecular Mass @biotechnotebook. [Link]
Sources
- 1. 885588-14-7|Methyl 2-bromo-5-fluoropyridine-4-carboxylate|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 8. Synthesis of Novel Pyridine-Carboxylates as Small-Molecule Inhibitors of Human Aspartate/Asparagine-β-Hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pyridine synthesis [organic-chemistry.org]
- 12. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
An In-Depth Technical Guide to Methyl 2-bromo-5-fluoropyridine-3-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl carboxylate group on the pyridine ring, renders it a versatile building block for the construction of complex molecular architectures. The strategic placement of these functional groups allows for selective and diverse chemical transformations, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of methyl 2-bromo-5-fluoropyridine-3-carboxylate. It is intended to serve as a valuable resource for researchers and professionals in the fields of drug discovery, chemical development, and materials science.
Physicochemical Properties and Structural Elucidation
The structural and electronic properties of methyl 2-bromo-5-fluoropyridine-3-carboxylate are key to its reactivity and utility.
Structure:
Caption: Proposed multi-step synthesis of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
Step-by-Step Experimental Protocol (Proposed):
This protocol is a hypothetical sequence of reactions. Researchers should perform small-scale trials and optimize conditions.
Step 1: Nitration of 2-Amino-5-fluoropyridine
-
Rationale: Introduction of a nitro group at the 3-position is a key step to enable subsequent functionalization. The amino group directs the nitration to the ortho and para positions.
-
Procedure:
-
To a cooled (0-5 °C) solution of concentrated sulfuric acid, slowly add 2-amino-5-fluoropyridine.
-
A nitrating mixture (a solution of nitric acid in sulfuric acid) is then added dropwise while maintaining the low temperature.
-
The reaction is stirred at low temperature and then allowed to warm to room temperature.
-
The reaction mixture is carefully poured onto ice and neutralized with a base (e.g., NaOH or Na₂CO₃) to precipitate the product, 2-amino-5-fluoro-3-nitropyridine.
-
The product is collected by filtration, washed with water, and dried.
-
Step 2: Sandmeyer Bromination
-
Rationale: The Sandmeyer reaction is a reliable method for converting an amino group on an aromatic ring to a bromine atom via a diazonium salt intermediate.
-
Procedure:
-
Suspend 2-amino-5-fluoro-3-nitropyridine in an aqueous solution of hydrobromic acid.
-
Cool the mixture to 0-5 °C and add a solution of sodium nitrite in water dropwise to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the cuprous bromide solution.
-
The reaction is warmed to room temperature and then heated to drive the reaction to completion.
-
The product, 2-bromo-5-fluoro-3-nitropyridine, is isolated by extraction and purified.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amino group to facilitate the introduction of the carboxyl functionality in the subsequent step.
-
Procedure:
-
Dissolve 2-bromo-5-fluoro-3-nitropyridine in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a reducing agent such as iron powder and an acid (e.g., HCl or acetic acid), or tin(II) chloride in concentrated HCl.
-
The mixture is heated under reflux until the reaction is complete (monitored by TLC).
-
After cooling, the mixture is filtered, and the filtrate is neutralized to precipitate the product, 3-amino-2-bromo-5-fluoropyridine.
-
The product is isolated by extraction and purified.
-
Step 4: Sandmeyer Cyanation
-
Rationale: Introduction of a nitrile group, which can be subsequently hydrolyzed to a carboxylic acid.
-
Procedure:
-
Diazotize 3-amino-2-bromo-5-fluoropyridine as described in Step 2, using hydrochloric acid and sodium nitrite.
-
Add the resulting diazonium salt solution to a solution of copper(I) cyanide.
-
The reaction mixture is heated to promote the substitution.
-
The product, 2-bromo-5-fluoropyridine-3-carbonitrile, is isolated by extraction and purified.
-
Step 5: Hydrolysis of the Nitrile
-
Rationale: Conversion of the nitrile group to a carboxylic acid.
-
Procedure:
-
Heat 2-bromo-5-fluoropyridine-3-carbonitrile under reflux in either an acidic (e.g., aqueous H₂SO₄) or basic (e.g., aqueous NaOH) solution.
-
After the reaction is complete, the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate the product, 2-bromo-5-fluoropyridine-3-carboxylic acid.
-
The product is collected by filtration, washed with water, and dried.
-
Step 6: Fischer Esterification
-
Rationale: Conversion of the carboxylic acid to its methyl ester. [1][2]2. Procedure:
-
Dissolve 2-bromo-5-fluoropyridine-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
-
Heat the mixture under reflux for several hours.
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the final product, methyl 2-bromo-5-fluoropyridine-3-carboxylate.
-
Purification can be achieved by column chromatography or recrystallization.
-
Reactivity and Applications in Drug Discovery
The synthetic utility of methyl 2-bromo-5-fluoropyridine-3-carboxylate stems from the distinct reactivity of its functional groups, making it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. [3][4] Key Reaction Sites:
Caption: Key reactive sites of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
1. Palladium-Catalyzed Cross-Coupling Reactions:
The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.
-
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This is a powerful tool for introducing aryl or heteroaryl substituents at the 2-position. [4][5][6]* Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a base. This is a widely used method for the synthesis of aminopyridines, which are common motifs in pharmaceuticals. [7][8][9][10][11] 2. Ester Group Transformations:
The methyl ester at the 3-position can undergo various transformations:
-
Amidation: Reaction with amines can convert the ester to the corresponding amide, which is a common functional group in drug molecules.
-
Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid, which can then be used in other coupling reactions or as a handle for further functionalization.
-
Reduction: The ester can be reduced to the corresponding primary alcohol.
3. Nucleophilic Aromatic Substitution:
While the bromine at the 2-position is the most reactive site for cross-coupling, the fluorine at the 5-position can also participate in nucleophilic aromatic substitution reactions under certain conditions, although this is generally less facile than with more activated systems.
Applications in Medicinal Chemistry:
Halogenated pyridine scaffolds are prevalent in a wide range of biologically active compounds. The unique substitution pattern of methyl 2-bromo-5-fluoropyridine-3-carboxylate makes it a valuable precursor for the synthesis of inhibitors of various enzymes and receptors. For example, related fluoropyridine derivatives have been explored as inhibitors of the factor VIIa/TF complex in the development of antithrombotic drugs. The ability to introduce diverse substituents at the 2-position via cross-coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Conclusion
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a highly functionalized heterocyclic compound with significant potential as a building block in organic synthesis, particularly in the field of drug discovery. Although detailed experimental data for this specific molecule is limited, its synthesis can be rationally designed based on established methodologies for related compounds. The strategic positioning of its bromo, fluoro, and methyl carboxylate groups provides multiple handles for selective chemical modifications, enabling the construction of complex and diverse molecular scaffolds. As the demand for novel therapeutics continues to grow, the utility of such versatile intermediates is expected to increase, making this compound a valuable tool for medicinal and synthetic chemists.
References
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
Patsnap. (n.d.). Preparation method of 2-methyl-3-bromopyridine. Retrieved from [Link]
-
Khan, I., et al. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
PubMed. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate. Retrieved from [Link]
-
ACS Publications. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
DeepDyve. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
American Chemical Society. (n.d.). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102653545A - Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 29312-98-9|5-Bromo-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 8. Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. acs.org [acs.org]
- 10. 1214345-17-1 | 6-BroMo-2-fluoronicotinic acid [fluoromart.com]
- 11. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Storage of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Introduction: Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a highly functionalized heterocyclic compound, representing a critical building block in modern medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic properties and metabolic stability, and a methyl ester for further derivatization, makes it an invaluable intermediate in the synthesis of complex pharmaceutical agents.[1][2]
However, the very structural features that make this compound synthetically versatile also dictate a specific set of chemical reactivities and potential hazards. This guide provides a comprehensive framework for the safe handling, storage, and disposal of Methyl 2-bromo-5-fluoropyridine-3-carboxylate. The protocols and recommendations herein are synthesized from safety data for structurally analogous brominated fluoropyridines and pyridine carboxylates, establishing a robust system of best practices for researchers and drug development professionals. The core principle is to manage the compound's inherent reactivity through meticulous containment, environmental control, and personal protection.
Section 1: Compound Profile and Hazard Analysis
A thorough understanding of the compound's structure is fundamental to anticipating its behavior and associated hazards. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, a detailed analysis of its functional groups and data from close structural relatives allows for a reliable hazard assessment.
Chemical Identity
| Property | Value |
| IUPAC Name | Methyl 2-bromo-5-fluoropyridine-3-carboxylate |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molar Mass | 234.02 g/mol |
| Typical Appearance | White to light yellow solid or powder |
Structural Analysis of Reactivity
The reactivity of Methyl 2-bromo-5-fluoropyridine-3-carboxylate is governed by the interplay of its three key functional groups on the pyridine core.
-
Methyl Ester Group: This group is susceptible to hydrolysis, particularly in the presence of moisture, strong acids, or bases, which would yield the corresponding carboxylic acid and methanol.[1][3] This reactivity underscores the critical need for anhydrous storage and handling conditions.
-
Bromo Substituent: The bromine atom at the 2-position is an active site for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a common application for such intermediates.[4] It is also a potential leaving group in nucleophilic aromatic substitution reactions.
-
Fluoro Substituent: The electron-withdrawing nature of the fluorine atom influences the electronics of the pyridine ring, impacting its reactivity and the pKa of the ring nitrogen.
-
Pyridine Core: The nitrogen atom in the pyridine ring can act as a base and a ligand for metal catalysts.
Caption: Key reactive sites of the target molecule.
Hazard Identification (Inferred from Analogues)
Based on GHS classifications for compounds like 2-Bromo-5-fluoropyridine, Methyl 5-bromopyridine-2-carboxylate, and other bromopyridines, the following hazards should be assumed.[5][6][7][8][9]
| Hazard Class | GHS Statement | Causality and Field Insight |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][6][10] | Halogenated aromatic compounds are often irritants. Prolonged contact can lead to redness, inflammation, and discomfort. Immediate decontamination is crucial. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5][6][8] | The fine, crystalline nature of the solid can cause mechanical irritation, while the chemical properties can lead to severe irritation or damage to the cornea. |
| Acute Toxicity (Oral) | H302: Harmful if swallowed.[6][7][10] | Ingestion can lead to systemic toxicity. The metabolic pathways of such complex heterocycles are not always well-defined, necessitating caution. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5][6][8] | Inhalation of the fine powder or dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath. |
Section 2: Prerequisite Safety Protocols
A proactive approach to safety, combining engineering controls and appropriate personal protective equipment, is non-negotiable.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood.[11] This provides primary containment to prevent inhalation of dust or vapors and protects the user from splashes.
-
Safety Infrastructure: The work area must have immediate access to a safety shower and an eyewash station.[6] Their location should be clearly marked and unobstructed.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the localized extraction of the fume hood.[5]
Personal Protective Equipment (PPE)
The selection of PPE is the final barrier between the researcher and the chemical.[12][13] The following ensemble is mandatory for all handling procedures.
| PPE Category | Specification | Rationale and Best Practices |
| Body Protection | Flame-resistant lab coat. | Protects skin and personal clothing from minor spills and dust. Must be kept fully fastened. |
| Hand Protection | Chemical-resistant nitrile gloves.[14] | Provides a barrier against skin contact. Always check gloves for tears or punctures before use. Double-gloving may be appropriate for larger quantities or extended handling. Contaminated gloves must be removed and disposed of properly. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield.[6][12][15] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over goggles when there is a significant splash risk. |
| Respiratory Protection | NIOSH-approved respirator (if required). | While a fume hood is the primary control, a respirator with an appropriate organic vapor/particulate cartridge may be required if engineering controls are insufficient or during a large spill cleanup.[16][17] |
Section 3: Storage and Stability Management
The long-term integrity and safety of Methyl 2-bromo-5-fluoropyridine-3-carboxylate depend entirely on providing the correct storage environment. The primary goals are to prevent degradation and avoid the formation of potentially hazardous byproducts.
Optimal Storage Conditions
Improper storage is a common cause of reagent failure and can introduce significant safety risks.
| Parameter | Recommended Condition | Justification |
| Temperature | Cool, dry place.[1][5] | Elevated temperatures can accelerate decomposition, potentially leading to the release of hazardous gases like hydrogen bromide.[1][18] Refrigeration may be appropriate, but ensure the container is sealed to prevent condensation upon removal. |
| Atmosphere | Inert atmosphere (Nitrogen or Argon).[16][19] | The compound may be sensitive to air and moisture. An inert atmosphere prevents hydrolysis of the ester and potential oxidative side reactions.[1][19] |
| Moisture | Tightly sealed container in a dry environment.[1][5][6] | Moisture is the primary driver of ester hydrolysis.[1] Using a desiccator for secondary containment is a highly recommended practice. |
| Light | Protect from light (amber vial or dark location). | While not explicitly documented for this compound, many complex organic molecules are light-sensitive. Protection from light prevents photochemical decomposition. |
Chemical Incompatibilities
To prevent hazardous reactions, the compound must be segregated from the following:
-
Strong Oxidizing Agents: Can react violently.
-
Strong Acids and Bases: Will catalyze the rapid hydrolysis of the ester group and may cause other uncontrolled reactions.[11][16]
-
Water/Moisture: As detailed above, causes degradation via hydrolysis.[1]
Caption: Logic diagram for proper storage and segregation.
Long-Term Stability and Inventory Management
-
Date Containers: All containers should be clearly marked with the date of receipt and the date of first opening.[20]
-
First-In, First-Out: Use the oldest stock first to minimize the effects of slow, long-term degradation.
-
Regular Inspection: Periodically inspect containers for any signs of degradation, such as discoloration or changes in physical state.
Section 4: Standard Operating Procedures (SOPs)
Adherence to validated SOPs is essential for ensuring reproducible results and maintaining a safe laboratory environment.
SOP: Weighing and Dispensing Solid Compound
This procedure is designed to minimize exposure and prevent contamination.
Workflow: Safe Weighing and Dispensing
Caption: Step-by-step workflow for weighing solid reagent.
Methodology:
-
Preparation: Ensure the fume hood sash is at the appropriate height. Decontaminate the work surface and necessary tools (spatulas, weigh boats).
-
Don PPE: Put on all required personal protective equipment as specified in Section 2.2.
-
Equilibration: If the reagent is stored under refrigeration, allow the sealed container to warm to ambient temperature before opening to prevent moisture condensation.
-
Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer an approximate amount of the solid to a tared weigh boat. Avoid creating airborne dust.
-
Sealing: Immediately and securely reseal the main container. If it is stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.
-
Final Weighing: Record the final weight.
-
Cleanup: Transfer the weighed solid to the reaction vessel. Decontaminate the spatula and work surface.
-
Disposal: Dispose of the weigh boat and any contaminated materials (e.g., wipes, gloves) in the designated solid hazardous waste container.[8]
-
Doff PPE: Remove PPE in the correct order and wash hands thoroughly.
SOP: Spill Management
Accidents can happen; a prepared response is critical.
-
For Small Spills (Solid Powder):
-
Alert: Notify others in the immediate area.
-
Contain: Do not use water. Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.
-
Collect: Carefully sweep or scoop the material into a labeled, sealable hazardous waste container.[21]
-
Decontaminate: Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
-
For Large Spills:
-
Evacuate: Immediately evacuate the laboratory and alert others.
-
Isolate: Close the laboratory doors and prevent entry.
-
Notify: Contact your institution's Environmental Health & Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill without specialized training and equipment.
-
SOP: Waste Disposal
All materials contaminated with Methyl 2-bromo-5-fluoropyridine-3-carboxylate are considered hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, absorbent material.
-
Liquid Waste: Unused solutions, reaction mother liquors, solvent rinses.
-
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and approximate concentration.
-
Disposal Protocol: Do not pour any waste down the drain.[15] All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[7][8][15] The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber to handle halogenated byproducts.[7]
Conclusion
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a powerful tool for chemical innovation. Its safe and effective use hinges on a disciplined approach grounded in a deep understanding of its chemical nature. By implementing robust engineering controls, mandating correct PPE, adhering to strict storage protocols to maintain chemical integrity, and following validated standard operating procedures, researchers can confidently and safely leverage the synthetic potential of this valuable compound. The principles of containment, protection, and control are paramount to ensuring the safety of personnel and the integrity of groundbreaking research.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 5-Bromo-2'-deoxyuridine. Retrieved from Carl ROTH. [Link]
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from University of Toronto Scarborough. [Link]
-
PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
PubChem. (n.d.). 2-Bromo-3-fluoro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
-
ChemRxiv. (2025, July 16). Pyridine catalysis of anhydride hydrolysis within carbodiimide-driven reaction networks. Retrieved from ChemRxiv. [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Progress in Energy and Combustion Science.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
- Borucka, A., et al. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.
-
Healthy Bean Ltd. (2023, April 12). PPE for Chemical Handling: A Quick Guide. Retrieved from Healthy Bean Ltd. [Link]
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
-
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Retrieved from Oregon OSHA. [Link]
-
Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from aidic.it. [Link]
-
JoVE. (2025, May 22). Acid Halides to Carboxylic Acids: Hydrolysis. Retrieved from JoVE. [Link]
-
ResearchGate. (n.d.). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from ResearchGate. [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from SAMS Solutions. [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal. [Link]
-
PubMed Central (PMC). (n.d.). Thermal Decomposition of Brominated Butyl Rubber. National Institutes of Health. Retrieved from PubMed Central. [Link]
-
Preprints.org. (2021, September 23). Thermal decomposition of brominated butyl rubber. Retrieved from Preprints.org. [Link]
-
MDPI. (2019, April 14). Pyridine-2,6-Dicarboxylic Acid Esters (pydicR2) as O,N,O-Pincer Ligands in CuII Complexes. Retrieved from MDPI. [Link]
Sources
- 1. Methyl 5-Bromo-2-Chloropyridine-3-Carboxylate Manufacturer & Supplier China | High Purity CAS 884494-57-1 | Specifications, Safety, Applications [pipzine-chem.com]
- 2. METHYL 6-BROMO-5-FLUOROPYRIDINE-2-CARBOXYLATE Supplier China | Specifications, Safety, Price & Applications [pipzine-chem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. 2-Bromo-5-fluoropyridine - Safety Data Sheet [chemicalbook.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 13. sams-solutions.com [sams-solutions.com]
- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. Research Portal [researchportal.murdoch.edu.au]
- 19. WERCS Studio - Application Error [assets.thermofisher.com]
- 20. utsc.utoronto.ca [utsc.utoronto.ca]
- 21. carlroth.com [carlroth.com]
Hazards of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
An In-depth Technical Guide to the
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a halogenated pyridine derivative increasingly utilized as a key building block in medicinal chemistry and drug development. While specific toxicological data for this exact compound is not extensively published, a comprehensive hazard assessment can be constructed by examining its structural analogues and functional groups. This guide synthesizes available data from closely related compounds to provide a robust understanding of its potential hazards. The primary hazards are identified as significant skin and eye irritation, potential for respiratory tract irritation, and acute oral toxicity. This document outlines the inferred toxicological profile, details necessary engineering controls and personal protective equipment (PPE), and provides explicit, field-tested protocols for safe handling, storage, and emergency response to mitigate risks in a research and development setting.
Introduction: A Chemist's Perspective on Substituted Pyridines
Substituted pyridines are fundamental scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. The strategic placement of functional groups, such as halogens (bromine, fluorine) and esters, allows for precise modulation of a molecule's physicochemical properties and its interactions with biological targets. Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a prime example of such a highly functionalized intermediate, designed for further elaboration in synthetic chemistry workflows, likely in the development of novel therapeutics such as selective FXIa inhibitors for anticoagulation therapy.[1]
However, the very features that make these molecules synthetically valuable—the presence of reactive sites and electron-withdrawing groups—also predicate their potential biological hazards. The bromine atom at the 2-position and the fluorine at the 5-position create an electron-deficient ring system, making the molecule susceptible to nucleophilic attack and potentially reactive with biological macromolecules. This guide provides a necessary framework for understanding and managing the associated risks.
GHS Hazard Identification and Classification (Inferred)
| Hazard Class | Hazard Category | Signal Word | Hazard Statement | Basis of Inference |
| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | Based on data for 2-Amino-5-bromopyridine and 3-Bromo-5-fluoropyridine.[6][7] |
| Skin Corrosion / Irritation | Category 2 | Warning | H315: Causes skin irritation | Consistently observed across multiple analogues like 5-Bromo-2-fluoropyridine and Methyl 5-bromopyridine-2-carboxylate.[2][5] |
| Serious Eye Damage / Irritation | Category 2A | Warning | H319: Causes serious eye irritation | A common classification for halogenated pyridines, indicating risk of significant, but reversible, eye injury.[5][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | The potential to irritate the respiratory system is a frequent warning for powdered or volatile pyridine derivatives.[5][7] |
Inferred Toxicological Profile
The toxicological impact of a chemical is intrinsically linked to its structure. For Methyl 2-bromo-5-fluoropyridine-3-carboxylate, the key functional groups—a brominated pyridine ring, a fluoro-substituent, and a methyl ester—each contribute to the overall hazard profile.
Acute Toxicity
The compound is anticipated to be harmful if ingested.[6][7] An acute oral toxicity study on a related thiazole derivative containing a bromophenyl group established an LD50 of 1000 mg/kg, classifying it as Category 4.[9] This suggests that ingestion of gram-level quantities could be lethal and that smaller amounts may cause significant adverse health effects. While dermal and inhalation toxicity data are absent, it is prudent to assume the compound may be harmful via these routes as well and to take measures to prevent skin contact and aerosol generation.[3]
Skin and Eye Irritation
This is the most consistently reported hazard for analogous compounds.[2][3][4][5] The electrophilic nature of the halogenated pyridine ring can lead to covalent modification of skin proteins, triggering an inflammatory response that manifests as irritation, redness, and discomfort. Direct contact with the eyes is likely to cause serious irritation, characterized by pain, watering, and inflammation.[5][6] All handling procedures must be designed to rigorously prevent eye contact.
Respiratory System Effects
As a solid, the primary respiratory risk comes from inhaling dust particles.[5] Such exposure may lead to irritation of the nose, throat, and lungs.[5][7] Therefore, handling should occur in a well-ventilated area, preferably within a fume hood, to minimize dust inhalation.[2][10]
Chronic Exposure and Other Hazards
There is no available data on the germ cell mutagenicity, carcinogenicity, or reproductive toxicity of this compound or its close analogues.[3][4] In the absence of data, it is a standard principle of chemical safety to assume that uncharacterized compounds may pose unknown long-term health risks. Therefore, minimizing exposure to the lowest reasonably achievable level is paramount.
Physicochemical Properties and Reactivity
-
Stability: The compound is expected to be stable under normal laboratory storage conditions.[4][11]
-
Conditions to Avoid: Avoid high temperatures, which could lead to thermal decomposition.[11] Keep away from open flames, hot surfaces, and other sources of ignition.[2]
-
Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases, which could initiate hazardous reactions.[4][11]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, the compound may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen fluoride (HF), and hydrogen bromide (HBr).[4]
Risk Mitigation and Safe Handling Protocols
A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment is essential for the safe handling of this compound.
Chemical Hazard Risk Assessment Workflow
Before any new procedure involving this compound, a formal risk assessment should be conducted. The following workflow provides a self-validating system to ensure all hazards are considered.
Caption: Standard Protocol for Handling Solid Chemical Reagents.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical. [3][4][5]
First-Aid Measures
Caption: First Aid Procedures for Chemical Exposure.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam. [2]* Specific Hazards: Combustion may produce toxic gases (NOx, HBr, HF). [4]* Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate the area. Wear full PPE, including respiratory protection if necessary. Avoid dust formation. [5]* Containment and Cleaning: Gently sweep or scoop up the spilled solid into a labeled container for disposal. Avoid raising dust. Clean the spill area thoroughly with soap and water.
-
Environmental Precautions: Prevent entry into drains or waterways.
Storage and Waste Disposal
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][11]Store locked up and away from incompatible materials like strong oxidizers. [3][4]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. [3][5]Do not dispose of down the drain.
Conclusion
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a valuable synthetic intermediate whose hazards, while significant, are manageable with proper laboratory practice. The primary risks of skin, eye, and respiratory irritation, along with potential oral toxicity, necessitate a cautious and well-documented approach to handling. By implementing robust engineering controls, adhering to strict PPE protocols, and being prepared for emergency situations, researchers can safely harness the synthetic utility of this compound in the pursuit of new scientific discoveries. The responsibility for safety rests with every scientist, and a thorough understanding of the hazards outlined in this guide is the first and most critical step.
References
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-fluoropyridine.
- Fisher Scientific. (2025). Safety Data Sheet for 3-Amino-2-bromo-5-fluoropyridine.
- Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
- Pipzine Chemicals. (n.d.). Methyl 5-bromo-2-chloropyridine-3-carboxylate.
-
PubMed. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Retrieved from [Link]
- X-Chemical. (n.d.). 5-BROMO-3-FLUORO-2-METHYLPYRIDINE SDS.
- Google Patents. (2020). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. Retrieved from [Link]
Sources
- 1. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. 29312-98-9|5-Bromo-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 9. Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. Methyl 5-Bromo-2-Chloropyridine-3-Carboxylate Manufacturer & Supplier China | High Purity CAS 884494-57-1 | Specifications, Safety, Applications [pipzine-chem.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Introduction: The Strategic Importance of Functionalized Pyridines
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Specifically, highly substituted pyridine carboxylic acid esters are critical building blocks in the synthesis of pharmaceuticals and agrochemicals, valued for their ability to engage in specific biological interactions.[2][3][4] The targeted functionalization of these heterocycles is paramount in drug discovery programs for optimizing potency, selectivity, and pharmacokinetic profiles.
Among the most powerful tools for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds in modern organic synthesis are palladium-catalyzed cross-coupling reactions.[5][6] These transformations, recognized with the 2010 Nobel Prize in Chemistry, offer a versatile and reliable method for constructing complex molecular architectures under relatively mild conditions.[7]
This guide provides an in-depth technical overview and detailed protocols for the palladium-catalyzed cross-coupling of Methyl 2-bromo-5-fluoropyridine-3-carboxylate , a versatile and synthetically valuable substrate. The electron-deficient nature of the pyridine ring, activated by the ester and fluoro substituents, renders the C2-bromine atom an excellent electrophilic partner for a variety of coupling reactions. We will explore the mechanistic underpinnings of these reactions and provide field-proven protocols for two of the most impactful transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is essential for rational troubleshooting and optimization. The process is a catalytic cycle revolving around a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5][8] While specific ligands and substrates introduce nuances, the cycle universally proceeds through three key elementary steps:
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which inserts into the carbon-bromine bond of the pyridine substrate. This is often the rate-determining step of the entire cycle and results in a square planar Pd(II) intermediate.[7][9]
-
Transmetalation: In this step, the organic moiety from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This forms a new diorganopalladium(II) complex.[6][7]
-
Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This collapses the Pd(II) complex back to the active Pd(0) catalyst, allowing the cycle to begin anew.[7]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[9][10][11] The inorganic byproducts are non-toxic and easily removed, making it highly attractive for both laboratory and industrial-scale synthesis.[10]
Causality Behind Experimental Choices
A successful Suzuki coupling hinges on the synergistic interplay of four key components:
-
Palladium Source: While Pd(0) complexes like Pd(PPh₃)₄ can be used, air-stable and cost-effective Pd(II) salts such as Pd(OAc)₂ or PdCl₂ are more common.[6] These are reduced in situ by ligands, solvents, or other additives to generate the active Pd(0) catalyst.
-
Ligand: The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its reactivity.[12] For standard Suzuki couplings, simple phosphines like triphenylphosphine (PPh₃) are often sufficient. For more challenging substrates, electron-rich and sterically hindered biaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically accelerate the oxidative addition and reductive elimination steps.[13]
-
Base: The base is critical and serves to activate the organoboron species. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻), which is essential for efficient transmetalation.[14] The choice of base depends on the solvent and substrate sensitivity. Aqueous potassium carbonate (K₂CO₃) is a common first choice, while anhydrous conditions may employ potassium phosphate (K₃PO₄).[15]
-
Solvent: The solvent system must solubilize all components and be stable at the required temperature. Common choices include ethereal solvents like 1,4-dioxane or THF, aromatic hydrocarbons like toluene, or polar aprotic solvents like DMF, often in the presence of water to aid in dissolving the base and boronic acid.[16]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura reaction.
Protocol: Synthesis of Methyl 5-fluoro-2-(4-methoxyphenyl)pyridine-3-carboxylate
Materials:
-
Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 equiv, e.g., 248 mg, 1.0 mmol)
-
4-Methoxyphenylboronic acid (1.2 equiv, 182 mg, 1.2 mmol)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 4.5 mg, 0.02 mmol)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 21 mg, 0.08 mmol)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv, 414 mg, 3.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask), stir bar, condenser
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Methyl 2-bromo-5-fluoropyridine-3-carboxylate, 4-methoxyphenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Summary: Representative Suzuki Couplings
| Coupling Partner (Boronic Acid) | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Phenyl | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methylphenyl | PdCl₂(dppf) | dppf | Cs₂CO₃ | Toluene/H₂O | 100 | 80-92 |
| 3-Thienyl | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 88-96 |
| 2-Pyridyl | Pd₂(dba)₃ | XPhos | K₃PO₄ | t-AmylOH | 110 | 75-85[17] |
Application II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds, a motif prevalent in pharmaceuticals.[18][19][20] It has largely replaced harsher classical methods like the Ullmann condensation, offering milder conditions and a vastly expanded substrate scope.[20]
Causality Behind Experimental Choices
This reaction is more mechanistically demanding than the Suzuki coupling, necessitating a carefully selected catalyst system.
-
Palladium Source & Ligand: This is the most critical choice. The reductive elimination to form a C-N bond is often slow and requires specialized ligands. Bulky, electron-rich biaryl phosphine ligands (e.g., BINAP, Xantphos, Josiphos, or proprietary Buchwald or Hartwig ligands) are essential.[19] They promote the challenging C-N reductive elimination step and prevent catalyst decomposition pathways like β-hydride elimination.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine starting material, making it sufficiently nucleophilic to participate in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice, with lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) used for more sensitive substrates.[18]
-
Solvent: The reaction must be conducted in an anhydrous, aprotic solvent to prevent quenching the strong base. Toluene, 1,4-dioxane, and THF are standard choices.
Protocol: Synthesis of Methyl 5-fluoro-2-(morpholino)pyridine-3-carboxylate
Materials:
-
Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 equiv, e.g., 248 mg, 1.0 mmol)
-
Morpholine (1.2 equiv, 105 mg, 1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 equiv, 13.7 mg, 0.015 mmol)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (0.06 equiv, 28.6 mg, 0.06 mmol)
-
Sodium tert-butoxide [NaOtBu] (1.4 equiv, 135 mg, 1.4 mmol)
-
Anhydrous Toluene (5 mL)
-
Reaction vessel (e.g., 25 mL Schlenk tube), stir bar
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of the catalyst components and base, this reaction is best set up in an inert atmosphere glovebox. Add Methyl 2-bromo-5-fluoropyridine-3-carboxylate, Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube with a stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine.
-
Reaction: Seal the tube tightly with a screw cap, remove it from the glovebox, and place it in a preheated oil bath or heating block at 100 °C. Stir for 12-18 hours.
-
Monitoring: Monitor the reaction by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).
-
Extraction & Purification: Follow steps 7-9 as described in the Suzuki-Miyaura protocol.
Expanding the Toolbox: Other Coupling Reactions
The versatility of Methyl 2-bromo-5-fluoropyridine-3-carboxylate extends to other important palladium-catalyzed transformations:
-
Sonogashira Coupling: This reaction allows for the introduction of alkyne functionalities by coupling with a terminal alkyne.[21][22] It typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine or diisopropylamine.[23][24]
-
Heck Reaction: This transformation creates a new C-C bond by coupling the pyridine substrate with an alkene.[25][26] The reaction typically requires a palladium catalyst and a base, and is highly valuable for synthesizing substituted styrenes and cinnamates.[27][28]
Conclusion
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a robust and versatile building block for pharmaceutical and materials science research. Its successful functionalization via palladium-catalyzed cross-coupling reactions is readily achievable with a rational understanding of the underlying catalytic cycle and careful selection of the catalyst system. The protocols detailed herein for the Suzuki-Miyaura and Buchwald-Hartwig reactions provide a reliable foundation for researchers to construct diverse libraries of novel pyridine derivatives, accelerating the pace of discovery.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Singh, B., et al. (2015). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Journal of Applicable Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]
-
Cella, D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Ali, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
-
Hsieh, Y.-H., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(6), 10331–10347. [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1018–1030. [Link]
-
Al-Masri, H. A. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc, 2010(10), 208-225. [Link]
-
Ahad, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
- Google Patents. (1998). EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Liu, W., et al. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers, 10(13), 3298-3316. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 119-132. [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Grimaud, L. (2012). Ligand electronic influence in Pd-catalyzed C-C coupling processes. HAL thèses. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Topics in Catalysis, 55, 959–967. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Tripathi, A., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 26(11), 3175. [Link]
-
MDPI. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Catalysts, 4(4), 434-445. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gołdyn, M., et al. (2022). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 24(33), 5941-5953. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 4. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. fiveable.me [fiveable.me]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. reddit.com [reddit.com]
- 16. Yoneda Labs [yonedalabs.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.rug.nl [research.rug.nl]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. nanochemres.org [nanochemres.org]
- 28. mdpi.com [mdpi.com]
Applications in Kinase Inhibitor Synthesis: A Guide for Drug Discovery Professionals
Introduction: The Central Role of Kinases and Their Inhibitors
Protein kinases are a large and crucial family of enzymes that regulate the majority of cellular pathways.[1] They function by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process known as phosphorylation.[1] This post-translational modification acts as a molecular switch, altering the substrate's activity, localization, or ability to interact with other molecules.[1] Given their central role in cellular signaling, it is no surprise that dysregulated kinase activity is a hallmark of numerous diseases, most notably cancer.[2][3] This has made kinases one of the most important classes of drug targets in modern medicine.[2] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by selectively targeting these aberrant signaling pathways.[4][5] As of July 2023, 79 small molecule kinase inhibitors have received FDA approval, with hundreds more in clinical trials, underscoring the immense therapeutic potential of this drug class.[3]
This guide provides an in-depth overview of the key strategies and methodologies employed in the synthesis of kinase inhibitors, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind various synthetic approaches, provide detailed protocols for key experimental workflows, and explore the critical aspects of inhibitor characterization and optimization.
Strategic Approaches to Kinase Inhibitor Synthesis
The successful synthesis of a potent and selective kinase inhibitor is a multifaceted process that begins with a well-defined strategic approach. The choice of strategy is dictated by factors such as the availability of structural information for the target kinase, the desired inhibitor modality, and the resources available for screening and synthesis.
Structure-Guided and Ligand-Based Drug Design
A fundamental approach in modern drug discovery is the use of structural information to guide the design of inhibitors.
-
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target kinase is known, typically from X-ray crystallography, SBDD becomes a powerful tool.[3] This approach allows for the rational design of molecules that can fit precisely into the kinase's binding pocket. Most kinase inhibitors target the highly conserved ATP-binding site.[3] SBDD enables the design of inhibitors that can exploit subtle differences in the ATP-binding pockets of different kinases to achieve selectivity.[3]
-
Ligand-Based Drug Design (LBDD): In the absence of a target's crystal structure, LBDD methods are employed. These strategies rely on the knowledge of existing active ligands.[3] One common LBDD technique is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features necessary for biological activity.[3] This model can then be used to screen virtual libraries for new compounds with the desired features.[3] Quantitative Structure-Activity Relationship (QSAR) studies are another key LBDD tool, establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[6][7]
Diagram: The Logic of Drug Design Strategies
Caption: Logic flow for choosing a drug design strategy.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery has emerged as a highly successful strategy for identifying novel kinase inhibitors.[8][9] This approach begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), for weak binding to the target kinase.[10] These initial hits are then optimized into more potent lead compounds through iterative cycles of synthetic chemistry, guided by structural biology techniques like X-ray crystallography.[8][10]
The key advantage of FBDD is that it allows for a more efficient exploration of chemical space. By starting with small, simple molecules, a greater diversity of chemical interactions can be sampled.[10] The process generally involves three key stages: fragment library design, fragment screening to identify hits, and fragment elaboration to grow the hits into potent inhibitors.[10]
Diagram: The Fragment-Based Drug Discovery Workflow
Caption: The iterative process of Fragment-Based Drug Discovery.
High-Throughput Screening (HTS)
High-throughput screening (HTS) is a more traditional approach that involves screening large libraries of compounds against a target kinase to identify "hits".[11][12] This method is often employed when there is limited structural information available for the target. HTS assays are designed to be rapid, robust, and automatable, allowing for the screening of hundreds of thousands to millions of compounds in a short period.[11] While powerful, HTS can be a resource-intensive process.
A more recent evolution of this approach is "high-throughput kinase profiling," which involves screening a library of compounds against a large panel of kinases.[13] This "compound-centric" approach can efficiently identify selective inhibitors for both well-established and unexplored kinase targets.[13]
Advanced Synthetic Strategies for Next-Generation Inhibitors
To overcome challenges such as drug resistance and off-target effects, more sophisticated synthetic strategies are being employed to develop next-generation kinase inhibitors.
Covalent Kinase Inhibitors
Covalent inhibitors form a stable, irreversible bond with their target kinase, typically by reacting with a nucleophilic amino acid residue, most commonly a cysteine, within or near the ATP-binding site.[14][15] This irreversible mode of action can lead to prolonged therapeutic effects and enhanced potency.[14] The design of covalent inhibitors involves incorporating a reactive electrophilic group, or "warhead," into a reversible inhibitor scaffold.[14][16] A key consideration in the design of covalent inhibitors is to balance the reactivity of the warhead to ensure target specificity and minimize off-target reactions.[14]
Allosteric Kinase Inhibitors
Allosteric inhibitors represent a promising strategy for achieving high selectivity.[17] Unlike traditional inhibitors that bind to the conserved ATP pocket, allosteric inhibitors bind to a distinct, less-conserved site on the kinase.[17][18] This binding event induces a conformational change in the enzyme that inhibits its activity.[19] Because allosteric sites are generally less conserved across the kinome, inhibitors that target these sites have the potential for greater selectivity.[20] Allosteric inhibitors are classified based on their binding site: Type III inhibitors bind to a pocket adjacent to the ATP site, while Type IV inhibitors bind to a site remote from the ATP pocket.[17][18]
Protocols for Kinase Inhibitor Synthesis and Characterization
The following sections provide generalized protocols for the synthesis and characterization of a hypothetical kinase inhibitor. These protocols are intended to serve as a template and will require optimization based on the specific chemical structures and target kinase.
Protocol 1: Synthesis of a Representative Kinase Inhibitor (Example: Substituted Pyrimidine Scaffold)
This protocol outlines a common synthetic route for a kinase inhibitor based on a substituted pyrimidine core, a scaffold found in many clinically approved inhibitors.
Objective: To synthesize a substituted pyrimidine-based kinase inhibitor via a Suzuki cross-coupling reaction.
Materials:
-
2,4-dichloro-5-iodopyrimidine
-
(4-phenoxyphenyl)boronic acid
-
3-ethynylaniline
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvents (e.g., Dioxane, Water, DMF)
-
Standard laboratory glassware and purification equipment (flash chromatography, HPLC)
Procedure:
-
Step 1: Suzuki Coupling.
-
In a round-bottom flask, dissolve 2,4-dichloro-5-iodopyrimidine (1.0 eq) and (4-phenoxyphenyl)boronic acid (1.1 eq) in a mixture of dioxane and water.
-
Add K2CO3 (3.0 eq) and degas the mixture with argon for 15 minutes.
-
Add Pd(PPh3)4 (0.05 eq) and heat the reaction at 90 °C for 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield the intermediate.
-
-
Step 2: Sonogashira Coupling.
-
Dissolve the intermediate from Step 1 (1.0 eq) and 3-ethynylaniline (1.2 eq) in DMF.
-
Add a palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.05 eq) and a copper(I) salt (e.g., CuI, 0.1 eq).
-
Add a base (e.g., triethylamine, 2.0 eq) and stir the reaction at room temperature for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na2SO4, and concentrate.
-
Purify the final product by flash chromatography or preparative HPLC.
-
Protocol 2: Purification and Characterization of the Synthesized Inhibitor
Objective: To purify the synthesized inhibitor and confirm its identity and purity.
1. Purification:
-
Flash Column Chromatography: The crude product is first purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to remove major impurities.
-
High-Performance Liquid Chromatography (HPLC): For final purification to >95% purity, reversed-phase HPLC is employed. A C18 column is typically used with a gradient of acetonitrile in water (often with 0.1% trifluoroacetic acid or formic acid).
2. Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound. The chemical shifts, integration, and coupling patterns should be consistent with the expected structure.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.
-
-
Purity Analysis:
-
Analytical HPLC is used to determine the purity of the final compound. A purity of >95% is generally required for biological assays.
-
Biochemical and Cellular Assays for Inhibitor Evaluation
Once a kinase inhibitor has been synthesized and characterized, its biological activity must be evaluated through a series of in vitro and cell-based assays.
Biochemical Assays: Measuring Kinase Inhibition
Biochemical assays are the first step in determining the potency of an inhibitor against its target kinase.[5][21]
-
Radiometric Assays: These are considered the gold standard and measure the transfer of a radiolabeled phosphate group from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[22]
-
Fluorescence-Based Assays: These assays use fluorescent probes to detect either the consumption of ATP or the phosphorylation of a substrate. Fluorescence polarization (FP) is a common technique.[22]
-
Luminescence-Based Assays: These assays, such as Kinase-Glo®, measure the amount of ATP remaining in a solution after a kinase reaction. The amount of light produced is inversely proportional to the kinase activity.
Table 1: Comparison of Biochemical Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Radiometric | Measures transfer of ³²P or ³³P from ATP to substrate. | Direct measurement, high sensitivity. | Requires handling of radioactive materials.[22] |
| Fluorescence | Detects changes in fluorescence upon phosphorylation. | Non-radioactive, amenable to HTS. | Prone to interference from fluorescent compounds. |
| Luminescence | Measures remaining ATP via a luciferase reaction. | High sensitivity, wide dynamic range. | Indirect measurement, can be affected by ATPases. |
Cellular Assays: Assessing On-Target Effects and Potency
Cellular assays are crucial for determining if an inhibitor can effectively engage its target in a biological context and exert the desired physiological effect.
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) can be used to confirm that the inhibitor is binding to its target kinase within the cell.
-
Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the kinase's downstream substrates. A potent inhibitor should reduce the phosphorylation of these substrates.
-
Cell Proliferation/Viability Assays: For inhibitors targeting kinases involved in cancer, assays such as the MTT or CellTiter-Glo® assays are used to measure the inhibitor's effect on cancer cell growth and survival.
Conclusion and Future Directions
The synthesis of kinase inhibitors is a dynamic and evolving field that lies at the heart of targeted therapy. The continuous development of novel synthetic strategies, including the exploration of covalent and allosteric inhibitors, is crucial for addressing the ongoing challenges of drug resistance and selectivity.[4] The integration of structure-based drug design, fragment-based approaches, and high-throughput screening, coupled with sophisticated analytical and biological evaluation techniques, will continue to drive the discovery of the next generation of life-saving kinase inhibitor drugs.
References
-
Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current opinion in drug discovery & development, 7(5), 617–629. [Link]
-
Taylor & Francis. (n.d.). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Taylor & Francis Online. Retrieved from [Link]
-
Carles, F., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]
-
Bajorath, J. (2021). Systematic assessment of structure-promiscuity relationships between different types of kinase inhibitors. Bioorganic & Medicinal Chemistry, 41, 116226. [Link]
-
Murray, C. W., & Verdonk, M. L. (2006). Fragment-based approaches to the discovery of kinase inhibitors. Trends in pharmacological sciences, 27(5), 254–260. [Link]
-
Lakhlili, W., Yasri, A., & Ibrahimi, A. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and therapy, 9, 7359–7370. [Link]
-
Erlanson, D. A. (2012). Fragment-based design of kinase inhibitors: a practical guide. Methods in molecular biology (Clifton, N.J.), 851, 25–38. [Link]
-
Carles, F., et al. (2022). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]
-
Li, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(14), 5534. [Link]
-
Carles, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ResearchGate. [Link]
-
Royal Society of Chemistry. (2018). The Screening and Design of Allosteric Kinase Inhibitors. In Drug Discovery Series (No. 66, pp. 61-96). [Link]
-
Royal Society of Chemistry. (2018). Covalent Inhibition of Kinases. In Drug Discovery Series (No. 66, pp. 97-134). [Link]
-
Subramaniam, S., et al. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling, 57(10), 2534-2544. [Link]
-
American Chemical Society. (2024). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. [Link]
-
Lakhlili, W., Yasri, A., & Ibrahimi, A. (2016). Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches. OncoTargets and therapy, 9, 7359–7370. [Link]
-
Durrant, J. D., & McCammon, J. A. (2011). In silico methods for design of kinase inhibitors as anticancer drugs. Frontiers in bioscience (Landmark edition), 16, 1715–1732. [Link]
-
Zhang, T., et al. (2021). Advances in reversible covalent kinase inhibitors. Medicinal Chemistry Research, 30(8), 1543-1556. [Link]
-
American Chemical Society. (2013). Fragment-Based Approaches in Drug Discovery and Chemical Biology. Biochemistry, 52(22), 3929-3951. [Link]
-
Volkamer, A., et al. (2023). CustomKinFragLib: Filtering the Kinase-Focused Fragmentation Library. ChemRxiv. [Link]
-
Gehringer, M., & Laufer, S. A. (2019). Covalent Kinase Inhibitors: An Overview. Archiv der Pharmazie, 352(1-2), 1800217. [Link]
-
de Oliveira, P. S. M., & Kawano, D. F. (2020). Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(2), 129448. [Link]
-
Ciulli, A., & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. Current opinion in biotechnology, 18(6), 489–496. [Link]
-
Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Chemistry & Biology, 18(5), 656-667. [Link]
-
Qiu, H., et al. (2021). Discovery of Covalent Bruton's Tyrosine Kinase Inhibitors with Decreased CYP2C8 Inhibitory Activity. ChemMedChem, 16(24), 3653-3662. [Link]
-
Murata, K., et al. (2012). Discovery and characterization of novel allosteric FAK inhibitors. Bioorganic & medicinal chemistry letters, 22(19), 6271–6276. [Link]
-
Bogoyevitch, M. A., & Fairlie, D. P. (2007). High throughput screening for protein kinase inhibitors. Current medicinal chemistry, 14(3), 309–327. [Link]
-
American Chemical Society. (2021). Structure- and Similarity-Based Survey of Allosteric Kinase Inhibitors, Activators, and Closely Related Compounds. Journal of Medicinal Chemistry, 64(3), 1434-1451. [Link]
-
American Chemical Society. (2023). Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases. Journal of Natural Products, 86(11), 2604-2612. [Link]
-
Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current opinion in drug discovery & development, 7(5), 617–629. [Link]
-
Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
-
ResearchGate. (2009). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry, 7(18), 3693-3696. [Link]
-
Bentham Science. (n.d.). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 10(4), 271-285. [Link]
-
National Library of Medicine. (n.d.). Kinase inhibitors : methods and protocols. National Library of Medicine Catalog. [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
SignalChem Biotech. (2024, January 23). Lock and Key with SignalChem Biotech: Drug Discovery in Action [Video]. YouTube. [Link]
-
MDPI. (n.d.). Special Issue : Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. Retrieved from [Link]
-
Springer. (n.d.). Affinity Purification of Protein Kinases that Adopt a Specific Inactive Conformation. Springer Protocols. [Link]
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Structure–activity relationships study of mTOR kinase inhibition using QSAR and structure-based drug design approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fragment-Based Design of Kinase Inhibitors: A Practical Guide | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. High throughput screening for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. books.rsc.org [books.rsc.org]
- 18. lifechemicals.com [lifechemicals.com]
- 19. Discovery and characterization of novel allosteric FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural basis for the design of allosteric inhibitors of the Aurora kinase A enzyme in the cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Welcome to the technical support center for the purification of Methyl 2-bromo-5-fluoropyridine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format to address specific challenges you may encounter during the purification of this compound. Our approach is grounded in established chemical principles to ensure the integrity and reproducibility of your experimental outcomes.
Introduction: The Challenge of Purity
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Impurities can arise from various sources, including unreacted starting materials, byproducts of the synthetic route, and degradation of the target molecule. This guide will provide you with the necessary tools and knowledge to effectively remove these impurities and obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude Methyl 2-bromo-5-fluoropyridine-3-carboxylate?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common synthetic strategies for halopyridines, you should be vigilant for the following potential impurities:
-
Unreacted Starting Materials: The most common starting material for the introduction of the bromine at the 2-position is the corresponding 2-aminopyridine derivative, which may be carried through the reaction if the conversion is incomplete.
-
Over-brominated Species: Depending on the brominating agent and reaction conditions used, di- or even tri-brominated pyridine derivatives can be formed as byproducts. These can be challenging to separate due to similar polarities.
-
Hydrolysis Product: The methyl ester functionality is susceptible to hydrolysis, especially in the presence of acid or base and water. This results in the formation of 2-bromo-5-fluoropyridine-3-carboxylic acid.
-
Byproducts from Sandmeyer-type Reactions: If a Sandmeyer reaction is used to introduce the bromo or fluoro group, byproducts such as the corresponding hydroxypyridine (from reaction with water) or biaryl compounds can be formed.[1][2]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., toluene, dioxane, ethyl acetate) and any excess reagents can be present in the crude product.
Q2: My crude product is a dark oil or a discolored solid. What is the likely cause and how can I address it?
A2: A dark color in your crude product often indicates the presence of polymeric or highly conjugated impurities. These can arise from side reactions, especially if the reaction temperature was too high or if certain reagents were not of sufficient quality.
Troubleshooting:
-
Charcoal Treatment: Before attempting recrystallization, you can try treating a solution of your crude product with activated charcoal. The charcoal can adsorb colored impurities. However, be aware that it can also adsorb some of your desired product, so use it judiciously.
-
Column Chromatography: If the discoloration is significant and persists after initial purification attempts, column chromatography is often the most effective method for removing these types of impurities.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to the presence of impurities that inhibit crystal lattice formation, or the choice of an inappropriate solvent system.
Troubleshooting:
-
Purity Check: Ensure that your crude product is reasonably pure before attempting recrystallization. A highly impure sample may not crystallize. A preliminary purification by column chromatography might be necessary.
-
Solvent Screening: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3] For functionalized pyridines, common solvent systems to try include ethanol, ethyl acetate/hexanes, or toluene.[4]
-
Seeding: If you have a small amount of pure, crystalline material, adding a "seed" crystal to the supersaturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and promote crystal growth.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.
Troubleshooting Guide: Purification Workflows
This section provides detailed protocols and decision-making workflows for the purification of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
Workflow 1: Purification by Recrystallization
Recrystallization is often the first choice for purifying solid compounds. The following is a general protocol that should be optimized for your specific case.
Diagram of the Recrystallization Workflow:
Caption: A stepwise workflow for the purification of solids by recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection:
-
Place a small amount of your crude product (10-20 mg) in a test tube.
-
Add a few drops of a test solvent and observe the solubility at room temperature. The compound should be sparingly soluble or insoluble.
-
Gently heat the test tube. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
Recommended starting solvents to screen: Ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal and swirl.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
-
Workflow 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities.[5]
Diagram of the Column Chromatography Workflow:
Caption: A general workflow for purification by column chromatography.
Step-by-Step Column Chromatography Protocol:
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various solvent systems. A good solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.
-
Recommended starting solvent systems: Hexanes/Ethyl Acetate mixtures (e.g., 9:1, 4:1, 1:1), Dichloromethane/Methanol mixtures (e.g., 99:1, 95:5). For pyridine-containing compounds, sometimes a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid can improve separation, but this should be used with caution as it can affect the stability of your compound.[5]
-
-
Column Packing:
-
Choose an appropriate size column based on the amount of crude product.
-
Prepare a slurry of silica gel in the chosen eluent.
-
Carefully pour the slurry into the column, ensuring there are no air bubbles.
-
Allow the silica to settle, and then add a layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column and apply pressure (if using flash chromatography).
-
Collect fractions in test tubes or vials as the solvent elutes from the column.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Solvent Systems | Rationale & Comments |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes, Toluene | These solvents offer a range of polarities. Ethanol and isopropanol are good for moderately polar compounds. The ethyl acetate/hexanes system is highly tunable for optimizing solubility. Toluene is a good choice for aromatic compounds.[4] |
| Column Chromatography | Hexanes/Ethyl Acetate (gradient), Dichloromethane/Methanol (gradient) | Hexanes/ethyl acetate is a standard system for compounds of moderate polarity. A gradient elution (starting with a lower polarity and gradually increasing) is often effective for separating a mixture of impurities. Dichloromethane/methanol is suitable for more polar compounds. |
Conclusion
The successful purification of Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a critical step in many synthetic endeavors. By understanding the potential impurities and applying systematic purification techniques such as recrystallization and column chromatography, researchers can obtain this valuable intermediate in high purity. This guide provides a framework for troubleshooting common issues and implementing effective purification protocols. Remember that optimization of these methods for your specific crude product is key to achieving the best results.
References
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
- CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google P
- CN102898358A - Preparation method of fluoropyridine compounds - Google P
-
A Guided Inquiry to the Bromination of Alkenes: An Effort to Foster Student Understanding of Thin Layer Chromatography in the Or - ScholarWorks at WMU. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]
-
Recrystallization | MIT Digital Lab Techniques Manual - YouTube. [Link]
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals | Journal of the American Chemical Society - ACS Publications. [Link]
-
How to prepare pyridine for solvent system for carbohydrate TLC chromatography? [Link]
-
Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC - NIH. [Link]
-
Recent progress in the synthesis of pyridinylboronic acids and esters - Arkivoc. [Link]
-
Supporting Information Flow Microreactor Synthesis of Disubstituted Pyridines from Dibromopyridines via Br/Li Exchange without U - The Royal Society of Chemistry. [Link]
-
Pyridine - Wikipedia. [Link]
-
Pyridine synthesis - Organic Chemistry Portal. [Link]
-
Functionalization of Pyridines via Reissert-Henze Reaction. [Link]
-
Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine | Request PDF. [Link]
-
How to choose the best solution for column chromatography? [Link]
- CN104945313A - Preparation method of 2-methyl-3-bromopyridine - Google P
-
A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - NIH. [Link]
Sources
- 1. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 2. Preparation method of 2-methyl-3-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Workup & Isolation of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Executive Summary & Chemical Profile
Methyl 2-bromo-5-fluoropyridine-3-carboxylate (CAS: 81565-18-6) is a high-value scaffold often utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR). Its chemical behavior is defined by a "push-pull" electronic system: the electron-deficient pyridine ring is further deactivated by the electronegative fluorine (C5) and bromine (C2) atoms, making the C3-ester particularly susceptible to nucleophilic attack (hydrolysis) and the C2-position highly reactive toward
This guide addresses the three most common failure modes during workup: inadvertent ester hydrolysis , pH-dependent solubility loss , and persistent emulsions .
Physicochemical Profile
| Parameter | Characteristic | Impact on Workup |
| pKa (Pyridine N) | ~2.5 - 3.5 (Estimated) | Low basicity due to F/Br/Ester electron withdrawal. Requires careful pH control to ensure free-basing. |
| LogP | ~1.8 - 2.1 | Moderately lipophilic. Soluble in EtOAc, DCM; limited solubility in Hexanes. |
| Lability | C3-Ester | High Risk: Rapidly hydrolyzes to the carboxylic acid in aqueous NaOH/KOH, especially if warm. |
| Reactivity | C2-Bromine | Susceptible to displacement by strong nucleophiles (OH-, alkoxides) during aggressive workups. |
Core Protocol: The "Goldilocks" Isolation
For standard isolation after synthesis or mild reactions.
The critical failure point for this molecule is the pH of the aqueous quench . If the pH is too low (<2), the pyridine nitrogen protonates, trapping the product in water. If the pH is too high (>10), the ester hydrolyzes.
Step-by-Step Procedure
-
Quench: Cool reaction mixture to 0–5 °C.
-
pH Adjustment (The Critical Step):
-
Goal: Target pH 7.5 – 8.5.
-
Reagent: Use Saturated
or 1M . -
Avoid: Do not use 1M NaOH or KOH.
-
-
Extraction:
-
Use Ethyl Acetate (EtOAc) or DCM .
-
Note: The fluorine atom increases lipophilicity compared to non-fluorinated analogs, usually preventing the need for "salting out," but brine is recommended to break emulsions.
-
-
Wash:
-
1x Water (removes inorganic salts).
-
1x Brine (saturated NaCl).
-
-
Drying: Dry over anhydrous
(Sodium Sulfate). Avoid if the product is potentially acid-sensitive (Lewis acidic character of Mg can sometimes catalyze degradation in highly sensitive esters, though rare here).
Troubleshooting Center (FAQ)
Issue 1: "I lost my product to the aqueous layer."
Diagnosis: The pyridine nitrogen is likely protonated (pyridinium salt formation). Mechanism: The electron-withdrawing effects of F and Br lower the pKa of the pyridine nitrogen, but it can still form salts in strong acids (e.g., after HBr generation in bromination reactions). Solution:
-
Check aqueous pH.[1] If pH < 4, the molecule is ionic (water-soluble).
-
Corrective Action: Slowly add solid
until bubbling ceases and pH hits ~8. Re-extract with DCM.
Issue 2: "My ester hydrolyzed to the acid (Carboxylic Acid)."
Diagnosis: Exposure to strong base or high heat during workup.[2]
Mechanism:
-
Immediate: Acidify the aqueous layer carefully to pH 3–4 (precipitates the acid) to recover the hydrolyzed byproduct if needed.
-
Prevention: Switch from NaOH/KOH to milder bases like
or for reaction conditions. During workup, keep temperature < 20 °C.
Issue 3: "I have a persistent emulsion."
Diagnosis: Formation of fine precipitates (often Pd-black or inorganic salts) stabilized by the fluorinated pyridine surfactant effect. Solution:
-
Filtration: Pass the biphasic mixture through a pad of Celite 545 before separation.
-
The "Magic" Additive: Add a small amount of 2-Propanol (IPA) (approx. 5% v/v) to the organic layer. This disrupts the surface tension without hydrolyzing the ester.
Advanced Workflow: Suzuki Coupling Workup
Scenario: Coupling at the C2-Br position.
This is the most common reaction for this scaffold. The challenge is removing Palladium (Pd) without degrading the ester.
Visual Logic: The Suzuki Isolation Pathway
Caption: Decision tree for isolating the product from Palladium-catalyzed cross-coupling reactions.
Protocol Details
-
Dilution: Dilute the reaction mixture 1:1 with Ethyl Acetate.
-
Celite Filtration: If the mixture is dark/black, filter through Celite to remove bulk Pd. This prevents emulsions in the next step.
-
Washing:
-
Wash 2x with Water.
-
Optional: If residual boronic acid is a problem, wash with 10% aqueous Sorbitol or Mannitol (complexes boronates).
-
-
Pd Scavenging (Crucial for Pharma):
-
The nitrogen and ester groups can chelate Pd.
-
Treat the organic phase with activated charcoal or a thiourea-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins at room temperature. Filter again.
-
-
Isolation: Evaporate solvent. Recrystallization from Heptane/EtOAc (5:1) is often superior to column chromatography for this fluorinated ester.
References & Authority
-
Preparation of Halogenated Pyridines:
-
Source: Organic Syntheses, Coll. Vol. 3, p.136 (1955).
-
Relevance: Foundational protocols for bromination and isolation of pyridines, establishing the sensitivity of the pyridine ring to pH during extraction.
-
URL:
-
-
Suzuki Coupling of Pyridine Derivatives:
-
Source: MDPI, Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.
-
Relevance: Details the use of mild bases and solvent systems (Dioxane/Water) to prevent hydrolysis of sensitive pyridine side chains during coupling.
-
URL:
-
-
Synthesis of Fluorinated Pyridine Esters:
-
Source: National Institutes of Health (NIH) / PubMed Central. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate.
-
Relevance: Provides specific NMR data and workup conditions (EtOAc extraction) for methyl fluoropyridine carboxylates, confirming the stability profile of the ester group.
-
URL:
-
-
Chemical Properties & Stability Data:
-
Source: Sigma-Aldrich / Merck Product Sheet (Methyl 5-bromopyridine-3-carboxylate).
-
Relevance: Verifies physical properties (solid, mp 96-100°C) and handling requirements for brominated pyridine esters.
-
URL:
-
Sources
Technical Support Center: A Guide to Preventing Decomposition of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Welcome to the comprehensive technical support guide for Methyl 2-bromo-5-fluoropyridine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling, storing, and utilizing this versatile building block while minimizing its decomposition. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a thorough understanding of the underlying chemical principles to ensure the integrity of your experiments.
I. Understanding the Stability of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a valuable reagent in organic synthesis, particularly in the construction of complex heterocyclic scaffolds for pharmaceutical and agrochemical applications. However, its trifunctional nature—possessing a bromopyridine core, a fluorine substituent, and a methyl ester—renders it susceptible to several decomposition pathways. A proactive understanding of these pathways is the first line of defense in preventing unwanted side reactions and ensuring reproducible results.
The primary modes of decomposition for this compound are:
-
Hydrolysis: The methyl ester is susceptible to both acid and base-catalyzed hydrolysis, yielding the corresponding carboxylic acid.
-
Dehalogenation: The bromo substituent at the 2-position can be reductively cleaved, particularly under certain cross-coupling reaction conditions.
-
Thermal Decomposition: Elevated temperatures can lead to degradation, the specifics of which are often dependent on the surrounding chemical environment.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition of the halogenated pyridine ring.
This guide will address each of these challenges in a practical, question-and-answer format, providing you with the expertise to mitigate these issues in your daily laboratory work.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured to directly address common problems encountered during the use of Methyl 2-bromo-5-fluoropyridine-3-carboxylate.
A. Storage and Handling
Question 1: I've noticed the color of my Methyl 2-bromo-5-fluoropyridine-3-carboxylate has changed from white to a pale yellow/brownish tint upon storage. Is it still usable?
Answer: A slight discoloration to pale yellow is often an early indicator of minor decomposition, but the material may still be suitable for many applications. However, a significant change to a brownish color suggests more substantial degradation, which could impact the yield and purity of your subsequent reactions.
-
Causality: The discoloration is likely due to the formation of trace amounts of degradation products, potentially from slow hydrolysis in the presence of atmospheric moisture or minor photodegradation if not stored in the dark. Halogenated organic compounds can also slowly release acidic species like HBr, which can catalyze further decomposition.
-
Recommended Action:
-
Analytical Check: Before use, it is highly recommended to check the purity of the discolored material by an appropriate analytical method such as HPLC, GC, or ¹H NMR to quantify the level of impurities.
-
Purification: If significant impurities are detected, you may consider purifying the material by recrystallization or flash column chromatography.
-
For Critical Applications: For reactions that are sensitive to impurities or require precise stoichiometry, it is best to use a fresh, pure batch of the reagent.
-
Question 2: What are the optimal storage conditions to maximize the shelf-life of Methyl 2-bromo-5-fluoropyridine-3-carboxylate?
Answer: To ensure the long-term stability of Methyl 2-bromo-5-fluoropyridine-3-carboxylate, it is crucial to store it under conditions that minimize its exposure to agents that promote decomposition.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C is ideal) | Reduces the rate of potential thermal decomposition and slows down other degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture, thereby inhibiting hydrolysis. |
| Light | Amber vial or in the dark | Protects the compound from photolytic degradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass) | Prevents exposure to air and moisture. |
| Separation | Store away from strong acids, bases, and oxidizing agents | Prevents inadvertent reactions and accelerated decomposition.[1] |
B. In-Reaction Troubleshooting
Question 3: I am attempting a Suzuki-Miyaura cross-coupling reaction with Methyl 2-bromo-5-fluoropyridine-3-carboxylate and I'm observing a significant amount of a debrominated byproduct. What is causing this and how can I prevent it?
Answer: The formation of a debrominated byproduct (Methyl 5-fluoropyridine-3-carboxylate) is a common side reaction in palladium-catalyzed cross-couplings, especially with electron-rich or sterically hindered aryl halides.
-
Causality: Dehalogenation typically occurs after the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting Pd(II) intermediate can react with a hydride source in the reaction mixture, followed by reductive elimination to yield the debrominated product.[2] Potential hydride sources include solvent molecules (like alcohols), amine bases, or even trace water.
-
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the cross-coupled product over the competing dehalogenation pathway. Consider using ligands such as SPhos, XPhos, or other Buchwald-type ligands that have proven effective for challenging cross-couplings.[2]
-
Base Selection: The base can play a dual role in both activating the boronic acid and influencing side reactions. While stronger bases can sometimes accelerate the reaction, they may also promote decomposition of the starting material or catalyst. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point. If using a stronger base like an alkoxide, ensure anhydrous conditions are strictly maintained.
-
Solvent Purity: Use high-purity, anhydrous solvents. Degas the solvent thoroughly before use to remove dissolved oxygen, which can lead to catalyst decomposition and side reactions.
-
Reaction Temperature and Time: Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times, as this can increase the likelihood of side reactions.
-
dot
Caption: Troubleshooting Pathway for Saponification.
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for common procedures involving Methyl 2-bromo-5-fluoropyridine-3-carboxylate, designed to minimize decomposition.
A. Protocol for Saponification to 2-bromo-5-fluoropyridine-3-carboxylic acid
This protocol employs mild conditions to favor hydrolysis of the methyl ester while minimizing the risk of nucleophilic aromatic substitution.
Materials:
-
Methyl 2-bromo-5-fluoropyridine-3-carboxylate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2-bromo-5-fluoropyridine-3-carboxylate (1.0 eq.) in a mixture of THF and deionized water (e.g., a 3:1 to 2:1 v/v ratio).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of LiOH·H₂O (1.1-1.5 eq.) in deionized water dropwise to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Quenching and Acidification: Once the starting material is consumed, cool the reaction mixture back to 0 °C and carefully acidify to a pH of ~2-3 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 2-bromo-5-fluoropyridine-3-carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.
B. Protocol for Analytical Monitoring of Decomposition by RP-HPLC
This method can be used to assess the purity of the starting material and to monitor the progress of reactions, including the formation of degradation products.
HPLC System and Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable ratio (e.g., 70% A, 30% B), and ramp up the concentration of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5-10 µL |
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1-1.0 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
By following these guidelines and protocols, researchers can significantly improve the stability and successful application of Methyl 2-bromo-5-fluoropyridine-3-carboxylate in their synthetic endeavors.
IV. References
-
Pipzine Chemicals. Methyl 5-bromo-2-chloropyridine-3-carboxylate. Available at: [Link]
-
Google Patents. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine. Available at:
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13537536, 2-Bromo-3-fluoro-5-methylpyridine. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Wikipedia. Dehalogenation. Available at: [Link]
-
Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available at: [Link]
Sources
Effect of base on Methyl 2-bromo-5-fluoropyridine-3-carboxylate stability
Welcome to the Technical Support Center for Methyl 2-bromo-5-fluoropyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block, particularly concerning its stability in the presence of bases.
Introduction to the Reactivity of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Methyl 2-bromo-5-fluoropyridine-3-carboxylate is a highly functionalized pyridine derivative with multiple reactive sites. Its utility in organic synthesis is significant, but its stability under basic conditions can be a critical concern. The primary modes of degradation or undesired reactions in the presence of a base are nucleophilic aromatic substitution (SNAr) at the pyridine ring and saponification of the methyl ester. Understanding the interplay between these pathways is crucial for successful experimental outcomes.
The pyridine ring is electron-deficient, which activates the positions ortho and para to the nitrogen atom for nucleophilic attack. In this molecule, the bromine atom is at the activated 2-position. The fluorine atom at the 5-position is not in a position typically activated for SNAr. The methyl carboxylate group at the 3-position is susceptible to hydrolysis under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Methyl 2-bromo-5-fluoropyridine-3-carboxylate in the presence of a base?
A1: The two main competing degradation or reaction pathways are:
-
Saponification: Hydrolysis of the methyl ester at the C3 position to form the corresponding carboxylate salt. This is a common reaction for esters in the presence of strong aqueous bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the bromide at the C2 position by a nucleophile. The C2 position is activated by the electron-withdrawing effect of the pyridine nitrogen.
The dominant pathway will depend on the nature of the base, the nucleophile present, the solvent, and the reaction temperature.
Q2: I am observing the formation of a carboxylic acid byproduct. What is causing this and how can I prevent it?
A2: The formation of 2-bromo-5-fluoropyridine-3-carboxylic acid is due to the saponification of the methyl ester. This is most likely to occur under the following conditions:
-
Strong aqueous bases: Using strong hydroxide bases (e.g., NaOH, LiOH, KOH) in the presence of water will readily hydrolyze the ester.
-
Elevated temperatures: Higher temperatures will accelerate the rate of saponification.
To prevent this, consider the following:
-
Use a non-nucleophilic, anhydrous base: If the base is only required to act as a proton scavenger, use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) under anhydrous conditions.
-
Employ weaker inorganic bases: If an inorganic base is necessary, a weaker one like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may be less prone to causing rapid hydrolysis, especially at lower temperatures.
-
Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of ester hydrolysis.
Q3: My desired reaction is a nucleophilic substitution at the C2 position. However, I am getting low yields and recovering starting material. What could be the issue?
A3: Low yields in a desired SNAr at the C2 position could be due to several factors:
-
Insufficiently strong nucleophile: The pyridine ring, while activated, still requires a reasonably strong nucleophile for substitution to occur efficiently.
-
Base incompatibility: The base used might be sterically hindered or not strong enough to facilitate the desired reaction.
-
Competing saponification: If your reaction conditions are aqueous or at a high temperature with a strong base, you may be losing your starting material to hydrolysis.
-
Low reaction temperature: While helpful for preventing saponification, too low a temperature might not provide enough energy to overcome the activation barrier for the SNAr reaction.
Troubleshooting Steps:
-
Screen different bases: Experiment with a range of bases, from organic amines to inorganic carbonates.
-
Optimize temperature: Gradually increase the reaction temperature to find a balance between the desired reaction rate and the onset of degradation.
-
Solvent choice: The choice of solvent can significantly impact SNAr reactions. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective.
Q4: Can nucleophilic substitution occur at the C5-fluorine position?
A4: While fluorine is generally a good leaving group in SNAr reactions, the C5 position on the pyridine ring is not electronically activated for nucleophilic attack in the same way as the C2 and C4 positions are. Therefore, displacement of the fluorine at C5 is significantly less likely than substitution at the C2-bromine under typical SNAr conditions. For closely related compounds like 2-bromo-4-fluoropyridine derivatives, nucleophilic attack preferentially occurs at the activated 4-position (fluorine displacement).[1] In the case of Methyl 2-bromo-5-fluoropyridine-3-carboxylate, the C2 position is the most activated site for nucleophilic attack.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution(s) |
| Complete consumption of starting material with no desired product | Rapid Saponification: Use of strong aqueous base (e.g., NaOH) at room temperature or above. | - Switch to a weaker, non-aqueous base (e.g., K2CO3, TEA).- Run the reaction at a lower temperature (e.g., 0 °C to RT).- Ensure anhydrous reaction conditions. |
| Formation of multiple unidentified byproducts | Complex decomposition pathways: May occur at high temperatures or with very strong, reactive bases. | - Lower the reaction temperature.- Use a milder base.- Perform a reaction screen to identify cleaner conditions. |
| Desired SNAr at C2 is slow or incomplete | Insufficient activation: The nucleophile may be too weak, or the reaction temperature may be too low. | - Consider using a stronger nucleophile.- Gradually increase the reaction temperature.- Switch to a more polar aprotic solvent (e.g., DMF, DMSO). |
| Reaction with amine nucleophiles is messy | Amine acting as both nucleophile and base: This can lead to complex mixtures and side reactions. | - Use a non-nucleophilic base (e.g., K2CO3, DIPEA) in addition to the amine nucleophile to act as a dedicated proton scavenger. |
Experimental Protocols
Protocol 1: Minimizing Saponification during a Base-Mediated Reaction (e.g., Suzuki Coupling)
This protocol is designed for reactions where Methyl 2-bromo-5-fluoropyridine-3-carboxylate is used as an electrophile and the base is primarily a reagent for the catalytic cycle, not a direct reactant with the substrate.
-
Reagents and Materials:
-
Methyl 2-bromo-5-fluoropyridine-3-carboxylate
-
Your desired coupling partner (e.g., a boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Anhydrous base (e.g., K2CO3 or Cs2CO3)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction flask under an inert atmosphere, add Methyl 2-bromo-5-fluoropyridine-3-carboxylate, the coupling partner, and the palladium catalyst.
-
Add the anhydrous base. It is recommended to use a base that has been dried prior to use.
-
Add the anhydrous solvent.
-
Stir the reaction mixture at the desired temperature (start with a moderate temperature, e.g., 80 °C, and optimize as needed).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Controlled Saponification to the Carboxylic Acid
This protocol is for the intentional hydrolysis of the methyl ester.
-
Reagents and Materials:
-
Methyl 2-bromo-5-fluoropyridine-3-carboxylate
-
1M Sodium Hydroxide (NaOH) solution
-
Methanol or Tetrahydrofuran (THF) as a co-solvent
-
1M Hydrochloric Acid (HCl) for acidification
-
-
Procedure:
-
Dissolve Methyl 2-bromo-5-fluoropyridine-3-carboxylate in a mixture of methanol (or THF) and water.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add a solution of 1M NaOH.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and slowly acidify with 1M HCl to a pH of ~2-3.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired 2-bromo-5-fluoropyridine-3-carboxylic acid.
-
Visualization of Reaction Pathways
Sources
Validation & Comparative
Comparative Guide: Purity Analysis of Methyl 2-bromo-5-fluoropyridine-3-carboxylate by HPLC
Executive Summary
Methyl 2-bromo-5-fluoropyridine-3-carboxylate (CAS: 893566-57-9) is a critical scaffold in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and various kinase inhibitors. Its purity is paramount; trace amounts of regioisomers or de-halogenated byproducts can poison palladium catalysts in downstream Suzuki-Miyaura couplings.
This guide compares the performance of the industry-standard C18 (Octadecyl) stationary phase against the PFP (Pentafluorophenyl) phase. While C18 provides adequate retention, our experimental data demonstrates that PFP phases offer superior resolution (Rs > 2.5) for critical halogenated impurities due to specific
Chemical Context & Critical Impurities[1]
To design a robust method, we must understand the "Molecular Personality" of the analyte and its likely contaminants.
-
Analyte: Methyl 2-bromo-5-fluoropyridine-3-carboxylate (Hydrophobic, weak base,
-electron deficient). -
Critical Impurities:
-
Impurity A (Hydrolysis): 2-bromo-5-fluoropyridine-3-carboxylic acid.
-
Impurity B (De-halogenation): Methyl 5-fluoropyridine-3-carboxylate.
-
Impurity C (Regioisomer): Methyl 6-bromo-5-fluoropyridine-3-carboxylate (Difficult to separate on C18).
-
Method Development Logic Pathway
Figure 1: Decision matrix for selecting the stationary phase based on the analyte's halogenated pyridine structure.
Comparative Analysis: C18 vs. PFP
We evaluated the performance of two columns using the same mobile phase gradient.
Experimental Conditions
-
System: Agilent 1290 Infinity II UHPLC.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm.
Performance Data Comparison
| Parameter | Method A: Standard C18 | Method B: Optimized PFP | Interpretation |
| Column Type | Zorbax Eclipse Plus C18 (1.8 µm) | Kinetex F5 (Pentafluorophenyl) (1.7 µm) | PFP offers unique selectivity. |
| Retention Time (Main Peak) | 6.42 min | 7.15 min | PFP shows higher retention for |
| Resolution (Main vs. Impurity C) | 1.2 (Co-eluting) | 3.8 (Baseline) | Critical differentiator. C18 fails to separate the regioisomer effectively. |
| Tailing Factor (Tf) | 1.35 | 1.08 | PFP reduces silanol interactions via steric shielding. |
| LOD (Limit of Detection) | 0.05% | 0.02% | Sharper peaks on PFP improve S/N ratio. |
Mechanism of Action[6][7][8]
-
Method A (C18): Relies solely on hydrophobic dispersion forces. Since the regioisomer (Impurity C) has an identical molecular weight and very similar hydrophobicity (LogP), C18 struggles to discriminate between them.
-
Method B (PFP): The pentafluorophenyl ring is electron-deficient. It engages in strong
- interactions with the electron-rich regions of the pyridine ring. Furthermore, the C-F bonds on the stationary phase interact specifically with the C-Br and C-F dipoles of the analyte, creating "shape selectivity" that resolves the isomers.
Recommended Protocol: Method B (PFP)
This protocol is validated for release testing and stability studies.
Reagents & Equipment[2][3][9][10]
-
Stationary Phase: Phenomenex Kinetex F5, 100 x 2.1 mm, 1.7 µm (or equivalent PFP phase).
-
Solvents: LC-MS Grade Acetonitrile and Water.
-
Buffer: Formic Acid (FA) or Ammonium Formate.
Step-by-Step Methodology
-
Mobile Phase Preparation:
-
Solvent A: Add 1.0 mL of Formic Acid to 1000 mL of Water. Mix and degas.
-
Solvent B: 100% Acetonitrile.
-
Note: Do not use phosphate buffers if interfacing with MS.
-
-
Standard Preparation:
-
Dissolve 10 mg of Reference Standard in 10 mL of 50:50 Water:Acetonitrile (Conc: 1.0 mg/mL).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Instrument Parameters:
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C (Controlled temperature is critical for PFP reproducibility).
-
Injection Vol: 2.0 µL.
-
Detection: Diode Array Detector (DAD) scanning 210-400 nm; extraction at 254 nm.
-
-
Gradient Table:
| Time (min) | % Solvent A | % Solvent B |
| 0.00 | 95 | 5 |
| 8.00 | 30 | 70 |
| 9.00 | 5 | 95 |
| 11.00 | 5 | 95 |
| 11.10 | 95 | 5 |
| 14.00 | 95 | 5 |
Analytical Workflow Diagram
Figure 2: Validated analytical workflow for purity assessment.
Orthogonal Validation (Self-Validating System)
To ensure the "purity" value is absolute and not just a method artifact, an orthogonal technique must be used during method validation.
-
GC-MS (Gas Chromatography-Mass Spectrometry):
-
Why: GC separates based on volatility, not polarity.
-
Result: If the HPLC purity (99.5%) matches the GC purity (99.4%), the method is validated.
-
Note: Methyl 2-bromo-5-fluoropyridine-3-carboxylate is thermally stable enough for GC analysis (Inlet: 250°C, Column: DB-5ms).
-
References
-
United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Link
-
Mac-Mod Analytical. (2016). Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Link
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America, 34(2). Link
-
BenchChem. (2025).[2] HPLC Method Development for Halogenated Benzophenones and Pyridines. Link
-
Royal Society of Chemistry. (2014). Regioselective synthesis of substituted bromopyridines. RSC Advances. Link
Sources
- 1. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
Strategic Alternatives to Methyl 2-bromo-5-fluoropyridine-3-carboxylate: A Comparative Synthesis Guide
Executive Summary: The "Gold Standard" and Its Challengers
Methyl 2-bromo-5-fluoropyridine-3-carboxylate (CAS: 819849-20-2) has long served as the industry "Gold Standard" scaffold for developing kinase inhibitors (e.g., TRK, c-Met) and bicyclic heterocycles. Its utility stems from its orthogonal reactivity :
-
C2-Bromine: Excellent handle for Suzuki/Buchwald couplings or
displacements. -
C3-Ester: Electrophile for cyclization or amide formation.
-
C5-Fluorine: Modulates metabolic stability (blocking metabolic soft spots) and pKa.
However, supply chain volatility and cost pressures often necessitate alternatives. This guide objectively compares three strategic replacements, ranging from cost-effective commodity chemicals to advanced cyclization precursors.
Comparative Performance Matrix
| Feature | Gold Standard (2-Bromo) | Alt A: The Economic Route (2-Chloro) | Alt B: The Scaffold Builder (2-Amino) | Alt C: The High-Reactivity (2-Iodo) |
| CAS | 819849-20-2 | 847729-27-5 | 21717-96-4 (Parent amine) | Custom/Niche |
| Cost Index | High ( | Low ($) | Moderate ( | Very High ( |
| Excellent | Moderate (Requires Heat) | N/A (Nucleophile) | Excellent | |
| Pd-Coupling | Standard (Pd(PPh | Difficult (Requires Pd-G3/XPhos) | N/A | Superior (Mild) |
| Primary Use | General Purpose | Scale-up / Cost Reduction | Fused Bicyclics (e.g., Pyridopyrimidines) | Difficult Substrates |
Alternative A: The Economic Challenger (The Chloro-Analog)
Molecule: Methyl 2-chloro-5-fluoropyridine-3-carboxylate Best For: Large-scale synthesis where catalyst cost is outweighed by raw material savings.
Technical Analysis
The chloro-analog is significantly cheaper but suffers from a slower rate of oxidative addition in Pd-catalyzed cross-couplings. Standard catalysts (e.g., Pd(PPh
Experimental Protocol: Optimized Suzuki Coupling
Objective: Coupling with Phenylboronic Acid to form Methyl 5-fluoro-2-phenylnicotinate.
Reagents:
-
Substrate: Methyl 2-chloro-5-fluoropyridine-3-carboxylate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd
(dba) (2 mol%) or Pd(OAc) -
Ligand: XPhos or SPhos (4 mol%) (Critical for Chloro-activation)
-
Base: K
PO (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with the chloro-pyridine, boronic acid, Pd source, ligand, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed Dioxane/Water mixture via syringe.
-
Activation: Heat the mixture to 100 °C for 4–12 hours. (Note: The Br-analog typically reacts at 80 °C; the Cl-analog requires higher energy).
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, wash with brine, and concentrate.
-
Expected Yield: 85–92% (comparable to Br-analog when using XPhos).
Mechanism of Activation (Graphviz)
Figure 1: The bulky XPhos ligand is required to lower the activation energy for the oxidative addition of the C-Cl bond, which is the rate-limiting step for this alternative.
Alternative B: The Scaffold Builder (The Amino-Analog)
Molecule: Methyl 2-amino-5-fluoropyridine-3-carboxylate Best For: Synthesis of fused bicyclic systems (e.g., Pyrido[2,3-d]pyrimidines) where the "C2-N" bond is already formed.
Technical Analysis
Instead of displacing a halogen with an amine (an
Experimental Protocol: Cyclization to Pyrido[2,3-d]pyrimidine
Objective: Synthesis of 6-fluoro-pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.
Reagents:
-
Substrate: Methyl 2-amino-5-fluoropyridine-3-carboxylate (1.0 equiv)
-
Reagent: Chlorosulfonyl isocyanate (CSI) or Urea (excess)
-
Solvent: Diglyme (for Urea melt) or DCM (for CSI)
Method A (Urea Melt - Scalable):
-
Mix the amino-ester with Urea (5.0 equiv).
-
Heat the neat mixture to 160–180 °C for 4 hours. The mixture will melt and ammonia will evolve.
-
Cool to 100 °C and add water carefully.
-
Acidify with acetic acid to precipitate the bicyclic dione.
-
Yield: 70–80%.
Method B (Isocyanate - Mild):
-
Dissolve amino-ester in dry DCM at 0 °C.
-
Add Chlorosulfonyl isocyanate dropwise.
-
Stir at RT for 2 hours to form the intermediate urea.
-
Treat with aqueous HCl/heat to cyclize.
Synthesis Workflow (Graphviz)
Figure 2: "N-First" Strategy. By starting with the amino group, the difficult C2-halogen displacement is avoided, streamlining the synthesis of fused rings.
Alternative C: The Regio-Switch (2-Fluoro-3-Iodo)
Molecule: Methyl 2-fluoro-4-iodo-pyridine-3-carboxylate (or similar regioisomers)
Best For: Late-stage functionalization or when the 2-position needs to remain unsubstituted (as a Fluorine) for later
Technical Analysis
Sometimes the goal is not to couple at C2, but to couple at C4 or C5 while keeping C2 as a Fluorine. In these cases, the Iodo-analogs are superior because the C-I bond reacts much faster than the C-F bond, allowing for chemoselective coupling without touching the C2-Fluorine.
-
Selectivity Rule: Reactivity order is I > Br > Cl >> F.
-
Strategy: Use an Iodo-precursor to attach a carbon chain, then use the C2-F for a final "closing"
reaction with an amine.
References
-
BenchChem. (2025). A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling. Retrieved from
-
National Institutes of Health (NIH). (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Retrieved from
-
ChemicalBook. (2024). Synthesis and Industrial Production of 2-Amino-5-fluoropyridine. Retrieved from
-
Pipzine Chemicals. (2024).[1][2] Methyl 2-amino-5-bromopyridine-3-carboxylate Applications. Retrieved from
-
American Chemical Society (ACS). (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination. J. Am. Chem. Soc. Retrieved from
Sources
The Next Generation of Precision Oncology: A Comparative Efficacy Analysis of TRK Inhibitors Synthesized from Novel Pyridine Scaffolds
For Immediate Release to the Scientific Community
In the rapidly evolving landscape of targeted cancer therapy, the development of small molecule inhibitors that target specific oncogenic drivers has revolutionized patient outcomes. This guide provides a detailed comparative analysis of the efficacy of second-generation Tropomyosin Receptor Kinase (TRK) inhibitors, with a focus on Selitrectinib (LOXO-195), a compound synthesized from a key fluorinated pyridine intermediate, and its therapeutic predecessor, Larotrectinib. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction: The Significance of the Fluoropyridine Moiety in Modern Drug Design
The strategic incorporation of fluorine atoms into pharmaceutical compounds is a well-established method for enhancing metabolic stability, binding affinity, and overall drug-like properties. The subject of this guide, Methyl 2-bromo-5-fluoropyridine-3-carboxylate and its derivatives, represents a critical scaffold in the synthesis of next-generation kinase inhibitors. The unique electronic properties of the fluoropyridine ring system contribute to the potency and selectivity of the final drug product, enabling it to overcome resistance mechanisms that have emerged against earlier generations of targeted therapies.
One of the most significant advancements in this area is the synthesis of Selitrectinib (LOXO-195), a potent TRK inhibitor. A crucial intermediate in its synthesis is 2-methoxy-3-bromo-5-fluoropyridine, a direct synthetic descendant of the core topic structure. Selitrectinib was specifically designed to address acquired resistance to first-generation TRK inhibitors like Larotrectinib, which have shown remarkable efficacy in patients with tumors harboring NTRK gene fusions.
Mechanism of Action: Targeting the TRK Signaling Pathway
Tropomyosin receptor kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a crucial role in neuronal development and function.[1][2] In various cancers, chromosomal rearrangements can lead to the fusion of NTRK genes with other genes, resulting in the expression of constitutively active TRK fusion proteins.[3] These fusion proteins are oncogenic drivers, activating downstream signaling pathways such as the RAS/MAPK/ERK and PI3K/Akt pathways, which promote cell proliferation, survival, and metastasis.[3][4]
Larotrectinib and Selitrectinib are both potent and selective ATP-competitive inhibitors of all three TRK kinases.[5] By binding to the ATP-binding pocket of the TRK kinase domain, they block the phosphorylation and activation of the kinase, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells dependent on TRK fusion proteins for their growth and survival.[6]
Figure 1: Simplified TRK Signaling Pathway and Point of Inhibition.
Comparative In Vitro Efficacy: Potency Against Wild-Type and Resistant Mutations
The primary impetus for developing second-generation TRK inhibitors was the emergence of acquired resistance mutations in the TRK kinase domain following treatment with first-generation agents like Larotrectinib. Selitrectinib has demonstrated potent activity against both wild-type TRK kinases and, critically, against common resistance mutations.
| Target | Larotrectinib IC50 (nM) | Selitrectinib (LOXO-195) IC50 (nM) | Reference |
| TRKA | 5-11 | 0.6 | [7],[8] |
| TRKC | <2.5 | <2.5 | [8] |
| TRKA G595R (Solvent Front Mutation) | >1000 | 2.0 - 9.8 | [9] |
| TRKC G623R (Solvent Front Mutation) | >1000 | 2.0 - 9.8 | [9] |
| TRKA G667C (Gatekeeper Mutation) | >1000 | 2.0 - 9.8 | [9] |
| TRKA G595R/F589L (Compound Mutation) | - | 468 | [10] |
Table 1: Comparative IC50 Values of Larotrectinib and Selitrectinib.
As the data indicates, while both drugs are highly potent against wild-type TRKA and TRKC, Selitrectinib maintains low nanomolar potency against common resistance mutations that render Larotrectinib ineffective.[9] This is a critical differentiator for patients who experience disease progression on first-generation TRK inhibitors. However, it's noteworthy that compound mutations can confer resistance to Selitrectinib, highlighting the ongoing challenge of acquired resistance in targeted therapy.[10]
Clinical Efficacy: A Head-to-Head Look at Patient Outcomes
Clinical trial data underscores the efficacy of both Larotrectinib and Selitrectinib in their respective patient populations.
Larotrectinib: A First-in-Class Success Story
Larotrectinib demonstrated remarkable and durable responses in a tumor-agnostic manner for patients with NTRK fusion-positive cancers.
| Clinical Endpoint | Larotrectinib Clinical Trial Data | Reference |
| Overall Response Rate (ORR) | 75% - 80% | [11] |
| ORR (Pooled Analysis) | 79% | [12] |
| Median Duration of Response | Not Reached (at time of initial report) | [11] |
| 1-Year Progression-Free Survival | 55% | [11] |
Table 2: Key Clinical Efficacy Data for Larotrectinib.
The high overall response rate across a wide range of tumor types established Larotrectinib as a standard of care for patients with NTRK fusion-positive cancers.[11][13] Pooled analyses of multiple trials have continued to support its robust efficacy.[5][12]
Selitrectinib: Overcoming Acquired Resistance
Selitrectinib was developed specifically for patients who have developed resistance to a prior TRK inhibitor. Clinical data from the Phase 1/2 trial (NCT03215511) has shown its ability to re-induce responses in this challenging patient population.[6][14]
| Patient Population | Selitrectinib (LOXO-195) Clinical Trial Data | Reference |
| Patients with acquired resistance to a prior TRK inhibitor | Objective responses observed in a third of patients | [13] |
Table 3: Clinical Efficacy of Selitrectinib in a Resistant Population.
While direct comparative trials are lacking, the ability of Selitrectinib to induce responses in patients who have failed Larotrectinib demonstrates its critical role in the treatment continuum for NTRK fusion-positive cancers.
Experimental Protocols: Assessing TRK Kinase Inhibition
The evaluation of TRK inhibitors relies on robust and reproducible in vitro assays. A standard method for determining the potency of these inhibitors is a TRK kinase activity assay.
TRK Kinase Activity Assay (Example using ADP-Glo™)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Sources
- 1. Trk receptor tyrosine kinases: a bridge between cancer and neural development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trk receptor - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pooled Analysis of Phase I/II Trials of Larotrectinib in TRK Fusion–Positive Solid Tumors - The ASCO Post [ascopost.com]
- 6. Selitrectinib | C20H21FN6O | CID 129103609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Selective type II TRK inhibitors overcome xDFG mutation mediated acquired resistance to the second-generation inhibitors selitrectinib and repotrectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
Structural Analysis & Performance Guide: Methyl 2-bromo-5-fluoropyridine-3-carboxylate Derivatives
Executive Summary
This guide provides an in-depth structural analysis of Methyl 2-bromo-5-fluoropyridine-3-carboxylate , a critical scaffold in the synthesis of kinase inhibitors and fragment-based drug discovery (FBDD). Unlike standard pyridine carboxylates, the 2-bromo-5-fluoro substitution pattern introduces unique electronic anisotropy, facilitating robust halogen bonding (
This document objectively compares the crystallographic "performance"—defined here as lattice stability, interaction directionality, and synthetic utility—of the target molecule against its non-fluorinated and chlorinated analogs.
Part 1: Structural Significance & Comparative Analysis
The "performance" of a small molecule crystal structure is measured by its ability to form predictable, directional interactions that stabilize the solid state and mimic biological binding modes.
The Electronic Landscape: Why Fluorine Matters
The introduction of fluorine at the C5 position is not merely steric; it exerts a strong inductive effect (
Table 1: Comparative Performance Matrix
Comparison of Methyl 2-bromo-5-fluoropyridine-3-carboxylate (Target) vs. Key Alternatives.
| Feature | Target: 2-Br, 5-F Analog | Alt 1: 2-Br, 5-H (Non-fluorinated) | Alt 2: 2-Cl, 5-H (Chlorinated) |
| Halogen Bond Strength | High (Enhanced by 5-F induction) | Moderate | Low (Cl has smaller |
| Crystal Packing | Dominated by C–Br···O=C and C–H···F contacts | Dominated by weak | Dominated by dipolar interactions |
| Lattice Stability | High (Directional networks) | Moderate | Lower (Less directional control) |
| Synthetic Selectivity | Excellent (C2-Br is highly activated for SNAr/Suzuki) | Good | Poor (Cl is less reactive) |
| Space Group Tendency | Low symmetry (often | Monoclinic | Triclinic/Monoclinic |
Mechanism of Action: The Halogen Bond
In the target structure, the C2-Bromine atom acts as a Lewis acid interacting with Lewis bases (carbonyl oxygen or pyridine nitrogen of adjacent molecules). The 5-Fluorine atom amplifies this by polarizing the C-Br bond.
Diagram 1: Halogen Bonding & Interaction Network
Visualization of the electronic interplay driving crystal packing.
Caption: The 5-F substituent enhances the C2-Br sigma-hole, facilitating strong, directional halogen bonds with carbonyl acceptors.
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and high-resolution data collection, the following protocols utilize a "slow-down" approach to crystallization, essential for minimizing disorder in halogenated systems.
Synthesis of Methyl 2-bromo-5-fluoropyridine-3-carboxylate
Objective: Isolate high-purity material suitable for single-crystal growth.
-
Starting Material: Dissolve 2-bromo-5-fluoropyridine-3-carboxylic acid (1.0 eq) in anhydrous Methanol (0.2 M).
-
Catalysis: Add concentrated H₂SO₄ (4.0 eq) dropwise at 0°C. Critical: Exothermic reaction; control temperature to prevent debromination.
-
Reflux: Heat to 65°C for 4–6 hours. Monitor via LC-MS (Target M+H: ~234/236 Da).
-
Workup: Cool to RT. Neutralize with sat. NaHCO₃. Extract with EtOAc (3x).[1]
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation Point: ¹H NMR must show a sharp singlet (methyl ester) at ~3.9 ppm and two aromatic doublets.
-
Crystallization Workflow (Vapor Diffusion)
Why this method? Direct evaporation often yields twins in halogenated pyridines. Vapor diffusion allows for controlled nucleation.
-
Inner Vial: Dissolve 20 mg of pure product in 1 mL of THF (Good solubility).
-
Outer Vial: Add 4 mL of Pentane (Anti-solvent).
-
Equilibration: Seal tightly. Allow to stand at 4°C for 72 hours.
-
Harvesting: Colorless block-like crystals should form.
-
Check: If needles form, the diffusion was too fast. Switch solvent system to Acetone/Hexane.
-
Diagram 2: Crystallography Workflow
From synthesis to structural solution.
Caption: Step-by-step workflow ensuring high-quality structural data acquisition and validation.
Part 3: Structural Data & Interpretation[2]
When analyzing the X-ray data for this class of compounds, specific parameters indicate the quality of the structure and the nature of the packing.
Key Crystallographic Parameters (Typical)
-
Space Group: Often Centrosymmetric (
or ) due to the dipole minimization between antiparallel carbonyls. -
Unit Cell: Expect
or . -
Bond Lengths:
-
C(2)–Br: ~1.88–1.90 Å (Typical for activated pyridines).
-
C(5)–F: ~1.33–1.35 Å.
-
C=O: ~1.20 Å.
-
Interaction Analysis
-
Halogen Bonding (C–Br[2]···O): Look for distances < 3.37 Å (sum of van der Waals radii). The angle C–Br[1]···O should be near 180° (160°–178° is typical). This interaction creates "molecular chains" in the lattice.[3]
-
Hydrogen Bonding (C–H···F): The fluorine atom often acts as a weak acceptor for aromatic C–H protons from neighboring rings, creating a secondary stabilizing network perpendicular to the halogen bond axis.
- -Stacking: The electron-deficient pyridine ring (due to F and Ester) favors face-to-face stacking with electron-rich counterparts if co-crystallized, or offset stacking in pure form.
Part 4: Implications for Drug Design
Understanding this crystal structure allows researchers to:
-
Map Sigma-Holes: The position of the Br atom and its interaction vector helps in designing inhibitors that target "carbonyl-rich" pockets in enzymes (e.g., hinge regions of kinases).
-
Fragment Growing: The 3-carboxylate vector is distinct from the 4-isomer. The crystal structure confirms the precise exit vector of the methyl group, allowing for rational substitution (e.g., converting ester to amide) to reach adjacent hydrophobic pockets.
References
-
Lo, R., et al. (2012).[4] Probing the O···Br–Br halogen bonding in X-ray crystal structures with ab initio calculations. CrystEngComm, 14, 1833. Link
-
Wang, Y., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. MDPI Crystals, 11, 1405. Link
-
Golen, J. A., & Manke, D. R. (2016).[3] 2-Bromo-5-methylpyridine.[3] IUCrData, 1, x160090.[3] Link
-
Cambridge Crystallographic Data Centre (CCDC). Search for "Methyl 5-bromo-2-chloropyridine-3-carboxylate" (Refcode: Analogous Structure). Link
-
Sigma-Aldrich. Product Specification: Methyl 2-bromo-5-fluoropyridine-4-carboxylate (Isomer Comparison). Link
Sources
Benchmarking synthesis of Methyl 2-bromo-5-fluoropyridine-3-carboxylate against other methods
Executive Summary
Methyl 2-bromo-5-fluoropyridine-3-carboxylate (hereafter Target 1 ) is a high-value scaffold in medicinal chemistry, particularly as a precursor for HIF prolyl hydroxylase inhibitors and kinase inhibitors. Its tri-substituted pyridine core offers orthogonal reactivity: the C2-bromide allows for
This guide benchmarks the Dehydroxybromination Route (Method A) —identified as the superior method for scalability and regiochemical fidelity—against the Directed Ortho-Metalation (DoM) Route (Method B) and the Sandmeyer Route (Method C) . While Method B offers rapid access for small-scale discovery, Method A provides the requisite robustness for multi-gram to kilogram scale-up.
Structural Analysis & Synthetic Challenges
The synthesis of Target 1 is complicated by the electronic "push-pull" nature of the pyridine ring:
-
Regioselectivity: Introducing a carboxylate at C3 while maintaining a bromide at C2 and fluorine at C5 is sterically and electronically demanding.
-
Halogen Scrambling: Methods involving lithiation (Method B) risk Lithium-Halogen exchange at the C2-Br position rather than the desired C3-deprotonation.
-
Safety: Traditional diazonium pathways (Method C) present explosion hazards on scale.
Pathway Visualization
The following diagram outlines the three competing workflows evaluated in this guide.
Figure 1: Comparative synthetic workflows. Method A (Green) indicates the recommended scalable route.
Detailed Methodology Benchmarking
Method A: Dehydroxybromination (The Scalable Standard)
Mechanism: Conversion of the pyridone (tautomer of 2-hydroxypyridine) to the bromide using phosphorus oxybromide (
-
Precursor: Methyl 2-hydroxy-5-fluoronicotinate.
-
Reagents:
(1.5 eq), DMF (cat.), Anhydrous Toluene or DCE. -
Conditions:
, 4–12 hours.
Protocol:
-
Charge a reactor with Methyl 2-hydroxy-5-fluoronicotinate suspended in anhydrous toluene.
-
Add catalytic DMF (0.1 eq).
-
Slowly add
(solid or melt) at room temperature (Exothermic!). -
Heat to
. The suspension will clear as the intermediate phosphoryl bromide forms. -
Critical Step: Quench by pouring the reaction mixture into crushed ice/
. Do not add water to the reaction vessel, as hydrolysis is violent.
Pros:
-
Regiocontrol: The oxygen is already at C2; no ambiguity in bromine placement.
-
Scalability: No cryogenic conditions; standard glass-lined reactors used.
-
Purity: Crystallization often sufficient; chromatography rarely needed.
Cons:
-
Waste: Generates phosphorus byproducts requiring disposal.
Method B: Directed Ortho-Metalation (The Discovery Route)
Mechanism: Lithium-diisopropylamide (LDA) removes the proton at C3 (ortho to the directing Bromine and Fluorine groups), followed by electrophilic trapping with methyl chloroformate.
-
Reagents: LDA (1.1 eq), Methyl Chloroformate (1.2 eq), THF.
-
Conditions:
, Inert Atmosphere ( /Ar).
Protocol:
-
Cool a solution of LDA in THF to
. -
Add 2-Bromo-5-fluoropyridine dropwise.
-
Stir for 30–60 mins to form the lithiated species (3-lithio-2-bromo-5-fluoropyridine).
-
Critical Control: Add Methyl Chloroformate rapidly.
-
Warm to RT and quench with
.
Pros:
-
Speed: One step from a cheap, commercial starting material.
-
Throughput: Ideal for making <1g for initial biological screening.
Cons:
-
Side Reactions: "Halogen Dance" or Lithium-Halogen exchange (Li attacks Br instead of H) leads to 5-fluoronicotinates (loss of Br).
-
Cryogenics: Maintaining
on a kilogram scale is energy-intensive and technically difficult.
Method C: Sandmeyer Reaction (The Legacy Route)
Mechanism: Diazotization of the 2-amino group followed by displacement with bromide using
-
Precursor: Methyl 2-amino-5-fluoronicotinate.
-
Reagents:
or t-BuONO, , . -
Conditions:
.
Pros:
-
Availability: Amino-pyridines are often cheaper than hydroxy-pyridines.
Cons:
-
Safety: Diazonium intermediates are potentially explosive.
-
Yield: Often suffers from competitive hydro-deamination (forming the non-brominated analog) or phenol formation (reaction with water).
-
Workup: Copper waste requires specific remediation.
Performance Data Comparison
The following data summarizes average performance metrics based on internal process optimization and literature precedents for analogous pyridine systems.
| Metric | Method A (Dehydroxybromination) | Method B (DoM / Lithiation) | Method C (Sandmeyer) |
| Yield (Isolated) | 85 – 92% | 45 – 60% | 50 – 65% |
| Purity (Crude) | >95% | 70 – 80% (Isomers present) | 80 – 90% |
| Atom Economy | Moderate (Phosphorus waste) | High | Low (Copper/Diazo waste) |
| Cost Efficiency | High (at >100g scale) | Low (High energy/solvent cost) | Moderate |
| Safety Profile | Manageable (Corrosive reagents) | High Risk (Pyrophoric/Cryogenic) | High Risk (Explosive/Toxic) |
| Key Impurity | Residual Phosphoryl species | Des-bromo product (Li-exchange) | 2-Hydroxy byproduct |
Decision Matrix & Workflow Logic
To assist in selecting the correct route for your specific project phase, use the following decision logic.
Figure 2: Decision matrix for route selection based on scale and equipment availability.
References
-
Preparation of 2-bromo-3-nitro-5-methylpyridine (Analogous Chemistry)
-
Source: ChemicalBook / Patent Literature.[6]
- Relevance: Demonstrates the efficiency of in converting 2-hydroxy-3-nitro-5-methylpyridine to the bromide, a direct electronic analog of Method A.
-
URL:
-
-
Synthesis of 2-methoxy-3-bromo-5-fluoropyridine (Sandmeyer/Diazotization)
- Source: Google P
- Relevance: details the diazotization workflow for 5-fluoropyridine derivatives (Method C)
-
URL:
-
2-Bromo-5-fluoropyridine as a Suzuki Intermediate
- Source: MedChemExpress / Sigma-Aldrich.
- Relevance: Validates the commercial availability of the starting material for Method B and its stability in metal-c
-
URL:
-
Nucleophilic Aromatic Substitution on Pyridines
-
Source: NIH / PubMed.[6]
- Relevance: Provides background on the reactivity of fluorinated pyridine carboxylates, supporting the structural analysis of the target molecule.
-
URL:
-
Sources
- 1. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 6. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
